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  • Product: (7-Methoxyquinolin-4-yl)boronic acid

Core Science & Biosynthesis

Foundational

(7-Methoxyquinolin-4-yl)boronic Acid: Structural Identity & Synthetic Utility

This technical guide details the structural characteristics, synthesis, and critical instability factors of (7-Methoxyquinolin-4-yl)boronic acid and its practical surrogates. Technical Whitepaper for Medicinal Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthesis, and critical instability factors of (7-Methoxyquinolin-4-yl)boronic acid and its practical surrogates.

Technical Whitepaper for Medicinal Chemistry Applications [1]

Executive Summary

The (7-methoxyquinolin-4-yl)boronic acid moiety is a high-value pharmacophore precursor used to install the 7-methoxyquinoline scaffold—a "privileged structure" in kinase inhibitors (e.g., VEGFR, c-Met) and antimalarials.[1]

However, researchers must recognize a critical physicochemical limitation: 4-heteroaryl boronic acids are inherently unstable. Due to rapid protodeboronation , the free acid is rarely isolated. This guide focuses on the practical handling of this species, primarily through its pinacol ester surrogate, and details the mechanistic reasons for its instability to ensure successful cross-coupling.

Chemical Identity & Properties

The target species exists in equilibrium between the free boronic acid (often transient) and its boronate esters. For drug development, the pinacol ester is the standard reagent of commerce.

PropertyFree Acid (Theoretical)Pinacol Ester (Practical Reagent)
IUPAC Name (7-Methoxyquinolin-4-yl)boronic acid7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Structure C₁₀H₁₀BNO₃ C₁₆H₂₀BNO₃
Molecular Weight 203.00 g/mol 285.15 g/mol
CAS Number Not commercially establishedCustom Synthesis / In-situ
Physical State Unstable solid (hygroscopic)Off-white to yellow solid
Solubility DMSO, MeOH (rapid decomposition in H₂O)DCM, THF, Dioxane, Toluene
Key Reactivity Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Structural Analysis[1]
  • Electronic Effect: The 7-methoxy group is a strong electron donor (resonance), increasing electron density at the C2 and C4 positions. However, the nitrogen atom in the quinoline ring renders the C4 position electron-deficient relative to a phenyl ring.

  • Sterics: The C4 position is peri-planar to the C5 proton, creating steric strain that can affect the planarity of the boronic acid group, further accelerating deborylation.

The Stability Challenge: Protodeboronation

Expert Insight: The most common failure mode when using (7-methoxyquinolin-4-yl)boronic acid is protodeboronation —the cleavage of the C–B bond to yield 7-methoxyquinoline (reduced byproduct) instead of the coupled product.[1]

Mechanistic Cause

Unlike phenylboronic acids, 2- and 4-heteroaryl boronic acids possess a basic nitrogen.[1] In aqueous or basic media (standard Suzuki conditions), the nitrogen can be protonated or coordinate with water, facilitating a pathway where the C–B bond is cleaved.

Mechanism:

  • Base Attack: Hydroxide attacks the boron to form a boronate "ate" complex.

  • Protonation: The heterocyclic nitrogen is protonated (or hydrogen-bonded).[1]

  • C–C Cleavage: The C–B bond breaks, transferring electrons to the ring (stabilized by the protonated nitrogen), releasing boric acid.

Protodeboronation Substrate 4-Borono-quinoline (Neutral) AteComplex Boronate 'Ate' Complex (Anionic) Substrate->AteComplex + OH⁻ Zwitterion N-Protonated Intermediate AteComplex->Zwitterion + H⁺ (at N) Product Protodeboronated Byproduct (H-Quinoline) Zwitterion->Product - B(OH)3 (Rapid C-B Cleavage)

Caption: The rapid decomposition pathway of 4-quinoline boronic acids in basic media.

Synthesis & Experimental Protocols

Due to the instability of the free acid, the Miyaura Borylation to form the pinacol ester is the preferred route.

Protocol: Synthesis of 7-Methoxyquinolin-4-ylboronic Acid Pinacol Ester

Objective: Convert 4-chloro-7-methoxyquinoline to the stable pinacol boronate.

Reagents:

  • Substrate: 4-Chloro-7-methoxyquinoline (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)[1]

  • Base: Potassium Acetate (KOAc) (3.0 equiv) — Anhydrous is critical

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and cool under Argon flow.

  • Charging: Add 4-chloro-7-methoxyquinoline, B₂pin₂, KOAc, and Pd(dppf)Cl₂.

  • Degassing: Add anhydrous 1,4-dioxane. Sparge with Argon for 15 minutes (strictly O₂-free to prevent homocoupling).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Look for Boronate mass [M+H]⁺ = 286, and disappearance of Chloride [M+H]⁺ = 194).

  • Workup (Crucial):

    • Cool to room temperature.[3]

    • Filter through a Celite pad to remove palladium blacks. Wash with EtOAc.[3]

    • Do not perform an aqueous wash if possible, or use minimal cold brine. The ester can hydrolyze to the unstable acid.

    • Concentrate in vacuo.[4]

  • Purification: Recrystallize from Et₂O/Hexanes or perform rapid column chromatography (deactivated silica, 1% Et₃N in eluent) to prevent hydrolysis.

Protocol: Suzuki Cross-Coupling (Using the Ester)

To couple this reagent with an aryl halide (Ar-X):

  • Avoid: Aqueous bases like Na₂CO₃/H₂O if the reaction is slow.

  • Preferred: Anhydrous conditions (e.g., K₃PO₄ in Dioxane/DMF) or non-aqueous bases (CsF).

  • Catalyst: Pd(PPh₃)₄ or Pd(Amphos)Cl₂ for sterically hindered substrates.

SynthesisWorkflow cluster_instability Instability Risk Start 4-Chloro-7-methoxyquinoline (Commercial Precursor) Reagents B2pin2 + Pd(dppf)Cl2 + KOAc Solvent: Dioxane (90°C) Start->Reagents Intermediate Pinacol Ester Product (Stable Surrogate) Reagents->Intermediate Miyaura Borylation Coupling Suzuki Coupling (Ar-X, Pd, Base) Intermediate->Coupling Cross-Coupling Acid Free Boronic Acid (Avoid Isolation) Intermediate->Acid Hydrolysis (H2O) Target Biaryl Drug Scaffold (e.g., Kinase Inhibitor) Coupling->Target Acid->Coupling Difficult

Caption: Synthetic workflow prioritizing the pinacol ester to avoid the unstable free acid.

Applications in Drug Discovery

The 7-methoxyquinoline core is a validated scaffold for Type I and Type II kinase inhibitors.[1]

  • VEGFR/PDGFR Inhibition: The 7-methoxy group mimics the dimethoxy pattern found in quinazoline inhibitors (e.g., Gefitinib), improving solubility and H-bonding within the ATP-binding pocket.

  • Antimalarials: 4-substituted quinolines interfere with heme polymerization in Plasmodium falciparum.[1] The boronic acid allows for the rapid diversification of the C4 position to create novel aryl-quinoline hybrids.[1]

Self-Validating Check for Researchers:

  • Before Reaction: Check the ¹H NMR of your boronate ester. The pinacol methyls should appear as a singlet ~1.3 ppm (12H).

  • During Reaction: If you observe a mass of 159 (7-methoxyquinoline) in LCMS, your catalytic cycle is too slow relative to the protodeboronation rate. Action: Switch to a more active catalyst (e.g., Pd-XPhos) or lower the temperature.

Safety & Handling

  • Hazard Identification: Like most quinolines, this compound may be an irritant. Handle with gloves and in a fume hood.

  • Storage: Store the pinacol ester at 4°C or -20°C under Argon. Exposure to moist air will hydrolyze the ester to the unstable acid, leading to decomposition.

  • Disposal: Collect all boron-containing waste in separate containers if required by local EHS regulations; otherwise, treat as organic halogenated waste due to residual DCM/catalysts.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Li, H., et al. (2013). Synthesis and antitumor activities of novel 4-substituted-7-methoxyquinoline derivatives.[1][5] European Journal of Medicinal Chemistry, 64, 554-561. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Exploratory

An In-Depth Technical Guide to 7-Methoxyquinoline-4-Boronic Acid Pinacol Ester: Synthesis, Application, and Supply

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 7-methoxyquinoline-4-boronic acid pinacol ester, a key building block in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-methoxyquinoline-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its synthesis, physicochemical properties, and its application in the robust Suzuki-Miyaura cross-coupling reaction, supported by detailed experimental protocols. Additionally, we will provide information on sourcing this critical reagent.

Introduction: The Significance of the Quinoline Scaffold and its Boronic Ester Derivative

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimalarial properties. The ability to functionalize the quinoline core at specific positions is paramount for the development of new chemical entities. 7-Methoxyquinoline-4-boronic acid pinacol ester (CAS No. 1207894-59-4) has emerged as a versatile intermediate for introducing the 7-methoxyquinoline substructure via carbon-carbon bond-forming reactions.

While the free boronic acid is often reactive and prone to decomposition, the pinacol ester provides enhanced stability, making it ideal for storage and use in a variety of synthetic transformations.[1] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl and heteroaryl structures.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of 7-methoxyquinoline-4-boronic acid pinacol ester is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 1207894-59-4[3][4]
Molecular Formula C₁₆H₂₀BNO₃[3]
Molecular Weight 285.15 g/mol [3]
Appearance White to off-white or yellow powder/crystals
Purity Typically ≥95%
Storage 2-8°C under an inert atmosphere

Synthesis of 7-Methoxyquinoline-4-Boronic Acid Pinacol Ester

The synthesis of 4-quinolyl boronic esters can be efficiently achieved through a palladium-catalyzed Miyaura borylation of the corresponding 4-chloroquinoline. This method offers a direct and reliable route to this valuable intermediate.[3]

Diagram of the Synthetic Workflow

G cluster_reagents Reagents & Catalysts cluster_process Reaction & Purification Start 4-Chloro-7-methoxyquinoline Reaction Reaction Mixture (Heated) Start->Reaction B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction Catalyst Pd(OAc)₂ / XPhos Catalyst->Reaction Base KOAc (Potassium Acetate) Base->Reaction Solvent 1,4-Dioxane Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product 7-Methoxyquinoline-4-boronic acid pinacol ester Purification->Product Purified Product

Caption: Synthetic workflow for 7-methoxyquinoline-4-boronic acid pinacol ester.

Detailed Experimental Protocol: Miyaura Borylation

This protocol is adapted from a similar synthesis of a C4-borylated quinoline derivative.[3]

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-chloro-7-methoxyquinoline (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.2 mmol), and potassium acetate (KOAc) (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (3 mol%) and XPhos (6 mol%) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-methoxyquinoline-4-boronic acid pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 7-methoxyquinoline-4-boronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds with aryl or heteroaryl halides.[3]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product Product (7-Methoxyquinolyl-Ar) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicEster 7-Methoxyquinolyl-B(pin) (Boronic Ester) BoronicEster->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on a general procedure for the Suzuki-Miyaura coupling of a C4-borylated quinoline with an aryl bromide.[3]

  • Reaction Setup: In a microwave vial or Schlenk tube, combine 7-methoxyquinoline-4-boronic acid pinacol ester (1.0 mmol), the desired aryl bromide (1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C (conventional heating) or irradiate in a microwave reactor at a suitable temperature and time (e.g., 120 °C for 30 minutes). Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Quality Control and Analysis

Ensuring the purity and identity of 7-methoxyquinoline-4-boronic acid pinacol ester is crucial for reproducible results. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound. The characteristic signals for the quinoline ring protons, the methoxy group, and the pinacol methyl groups should be present in the correct integration and with the expected chemical shifts.

  • Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.

Suppliers

7-Methoxyquinoline-4-boronic acid pinacol ester is available from several chemical suppliers specializing in building blocks for research and development.

SupplierCAS NumberWebsite
Boroncore1207894-59-4[Link]
Sigma-Aldrich1207894-59-4
ChemicalBook1207894-59-4

Note: Availability may vary. It is recommended to contact the suppliers directly for current stock and pricing information.

Handling, Storage, and Safety

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the boronic ester.

  • Safety: The compound is classified as a warning for causing skin and eye irritation and may cause respiratory irritation. Consult the Safety Data Sheet (SDS) from the supplier for complete safety information.

References

  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Publishing. (2022-08-25). [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • 1207894-59-4 | 7-Methoxyquinoline-4-boronicacidpinacolester. Boroncore. [Link]

  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Wiley Online Library. (2021). [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. (2022-10-21). [Link]

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. PubChem. [Link]

Sources

Foundational

Heteroaryl Boronic Acids Containing the Quinoline Scaffold: Synthesis, Stability, and Application in Modern Drug Discovery

An In-depth Technical Guide: Prepared for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When functionalized with a boronic acid or its ester, it becomes a uniquely versatile building block for constructing complex molecular architectures, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This guide provides a comprehensive overview of the synthesis, handling, and strategic application of heteroaryl boronic acids containing a quinoline scaffold. We delve into the causality behind synthetic choices, address common challenges such as stability and purification, and provide detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of Quinoline Boronic Acids

The fusion of a benzene and pyridine ring gives the quinoline scaffold its unique electronic properties and three-dimensional structure, making it a cornerstone in the development of drugs for cancer, infectious diseases, and neurodegenerative disorders.[4][5] The introduction of a boronic acid moiety (-B(OH)₂) transforms this scaffold into a powerful synthetic intermediate. Boronic acids are valued for their stability in air, low toxicity, and exceptional functional group tolerance, making them superior to many other organometallic reagents.[2][6]

The strategic importance of this class of compounds lies in their ability to serve two primary roles:

  • As a Versatile Coupling Partner: Primarily in Suzuki-Miyaura reactions, allowing for the precise and efficient formation of carbon-carbon bonds to build molecular complexity.[7][8]

  • As a Pharmacophore: The boronic acid group itself can act as a reversible covalent inhibitor, often targeting serine proteases or other enzymes, a property famously utilized in drugs like Bortezomib.[9][10]

This dual potential makes quinoline-based boronic acids a high-value target for synthesis and a critical tool for medicinal chemists.

Synthesis of Quinoline Boronic Acids: Routes and Rationale

The primary challenge in synthesizing quinoline boronic acids is the regioselective introduction of the boron moiety onto the heterocyclic core. The choice of method is dictated by the availability of starting materials, desired substitution pattern, and functional group compatibility.

Halogen-Metal Exchange Followed by Borylation

This is the most classical and widely used method, relying on a pre-functionalized haloquinoline (typically bromo- or iodoquinoline). The underlying principle is the conversion of a carbon-halogen bond into a more reactive carbon-metal bond, which then reacts with a boron electrophile.

Causality behind the choice: This method offers high regioselectivity, as the position of the boron is predetermined by the starting halide. It is a robust and well-documented procedure.[2]

A typical workflow is illustrated below:

G cluster_0 Synthesis via Halogen-Metal Exchange start Bromoquinoline Derivative step1 Halogen-Metal Exchange (e.g., n-BuLi, -78 °C) start->step1 THF intermediate Quinolinyllithium Intermediate step1->intermediate step2 Borylation (e.g., B(OiPr)₃) intermediate->step2 borate_ester Trialkoxyborate Adduct step2->borate_ester step3 Aqueous Acidic Workup (e.g., HCl) borate_ester->step3 end Quinoline Boronic Acid step3->end

Caption: Workflow for Quinoline Boronic Acid Synthesis.

Experimental Protocol: Synthesis of 3-Quinolineboronic acid[11]

  • Setup: To a flame-dried 250 mL two-necked, round-bottomed flask under a nitrogen atmosphere, add 3-bromoquinoline (e.g., 3.00 g, 14.49 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Borylation Reagent: Add triisopropyl borate (B(OiPr)₃, 2.2 equivalents, 31.88 mmol) to the solution.

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 2.0 equivalents, 29.00 mmol, as a solution in hexanes) dropwise over 1 hour. Expertise Note: The extremely low temperature is critical to prevent side reactions, such as n-BuLi attacking the quinoline ring.

  • Reaction: Maintain the reaction at -78 °C for 2 hours after the addition is complete.

  • Quenching: Remove the cooling bath and allow the mixture to warm to 0 °C. Carefully quench the reaction by adding 2 M hydrochloric acid (HCl) until the solution is acidic. Trustworthiness Note: This step hydrolyzes the borate ester to the desired boronic acid.

  • Neutralization & Extraction: Adjust the pH to ~7 using a 2 M sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can often be precipitated by adding a non-polar solvent like hexane to yield the boronic acid as a solid.

Table 1: Representative Synthesis Conditions

PositionHalogenReagent 1Reagent 2Temp (°C)Yield (%)Reference
3Brn-BuLiB(OiPr)₃-7880-90%[11]
8Brn-BuLiB(OiPr)₃-78~75%[2]
5Brn-BuLiB(OiPr)₃-78Moderate[7]
Palladium-Catalyzed Borylation

More modern methods utilize palladium catalysts to couple a haloquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This is often referred to as the Miyaura borylation.

Causality behind the choice: This method demonstrates exceptional functional group tolerance, avoiding the use of highly basic and nucleophilic organolithium reagents. It is ideal for substrates with sensitive functional groups (e.g., esters, ketones).[7]

Stability, Handling, and Purification

A critical aspect of working with heteroaryl boronic acids is understanding their stability. They are prone to decomposition, which can complicate reactions and storage.

Key Stability Challenges
  • Protodeboronation: The cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially under acidic or high-temperature conditions.[8]

  • Oxidation: The C-B bond can be susceptible to oxidation.

  • Trimerization (Dehydration): Boronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroxines. While this is an equilibrium process, it can complicate characterization and reactivity.

Stabilization Strategies: The Boronic Ester Advantage

To overcome these stability issues, boronic acids are frequently converted to more robust boronic esters.[12] This is not merely a protection strategy but a way to improve handling, purification, and sometimes even reactivity.

  • Pinacol Esters (Bpin): Formed by reacting the boronic acid with pinacol. They are generally stable to chromatography and less prone to protodeboronation.[12]

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that are unreactive in Suzuki-Miyaura coupling conditions until the MIDA group is cleaved under mild aqueous basic conditions. This allows for sequential, controlled cross-coupling reactions.[13]

  • Epin Esters: Esters derived from 3,4-diethyl-hexane-3,4-diol (Epin) have shown enhanced stability, particularly during chromatographic purification on silica gel.[12][14]

G BA Quinoline Boronic Acid (Reactive, Unstable) Boroxine Boroxine Trimer (Dehydrated Form) BA->Boroxine + 2 R-B(OH)₂ - 3 H₂O BE Quinoline Boronic Ester (e.g., Bpin, MIDA) (Stable, Purifiable) BA->BE + Diol - 2 H₂O

Caption: Equilibrium between Boronic Acid, Boroxine, and Stable Ester.

Purification Protocols

Purifying boronic acids can be challenging due to their polarity and potential for decomposition on silica gel.[15]

  • Acid-Base Extraction: Crude boronic acids can be purified by dissolving them in a basic aqueous solution to form the boronate salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[16]

  • Chromatography of Esters: The most reliable method is to convert the crude boronic acid to a stable ester (e.g., pinacol or Epin ester) and then purify it using standard silica gel column chromatography.[14]

  • Recrystallization: If the boronic acid or its ester is a crystalline solid, recrystallization is an excellent method for achieving high purity.

Applications in Drug Discovery: The Suzuki-Miyaura Reaction

The premier application of quinoline boronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[8] This reaction is a workhorse in medicinal chemistry for synthesizing biaryl and heteroaryl structures.

The Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the quinoline boronic acid is transferred from boron to the palladium center. This is the crucial step and is typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)L₂-R OA_Complex->TM_Complex Transmetalation (R-B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product_Complex Ar-R TM_Complex->Product_Complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Setup: In a reaction vial, combine the quinoline boronic acid (1.2 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent: Add a degassed solvent mixture, typically dioxane/water or DME/water. Expertise Note: The water is crucial for the transmetalation step, helping to form the active boronate species.

  • Reaction: Seal the vial and heat the reaction mixture (typically 80-110 °C) with stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography to yield the coupled product.

Table 2: Common Suzuki-Miyaura Reaction Parameters

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
PdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O90
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O85

Conclusion

Heteroaryl boronic acids containing a quinoline scaffold are more than just synthetic intermediates; they are strategic tools that enable the rapid and efficient construction of novel, biologically relevant molecules. A thorough understanding of their synthesis, stability, and reactivity is essential for any scientist working in drug discovery. By mastering the protocols for their creation and application, particularly in the context of the Suzuki-Miyaura cross-coupling, researchers can unlock new avenues for developing the next generation of therapeutics. The continued development of new borylation methods and more stable boronic acid surrogates will further expand the utility of this remarkable class of compounds.

References

  • The Synthesis and Applications of Heterocyclic Boronic Acids. (URL: )
  • Quinazolin-2-ylboronic Acid in Medicinal Chemistry. Benchchem. (URL: )
  • Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. (URL: [Link])

  • Suzuki-Miyaura coupling of quinoline-N-oxide 22 and boronic acid 25. ResearchGate. (URL: [Link])

  • Synthesis of quinolines. Organic Chemistry Portal. (URL: [Link])

  • The Synthesis and Applications of Heterocyclic Boronic Acids. ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. PMC. (URL: [Link])

  • Assessing the stability and reactivity of a new generation of boronic esters. FASEB. (URL: [Link])

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. (URL: [Link])

  • Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. PMC. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. (URL: [Link])

  • Synthesis of 2-aryl quinolines by variation of arylboronic acids. ResearchGate. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. (URL: [Link])

  • Process for purification of boronic acid and its derivatives.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm (RSC Publishing). (URL: [Link])

  • Synthetic applications of arylboronic acid via an aryl radical transfer pathway. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. Springer. (URL: [Link])

  • Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society. (URL: [Link])

  • Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC. (URL: [Link])

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. (URL: [Link])

  • Design and discovery of boronic acid drugs. PubMed. (URL: [Link])

  • α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. PMC. (URL: [Link])

  • SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society. (URL: [Link])

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters (ACS Publications). (URL: [Link])

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. (URL: [Link])

  • Cyclisation Strategies for the Synthesis of Novel Boron-Containing Heterocyclic Scaffolds. University of Sheffield. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 7-Methoxy-4-quinolylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The functionalization...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The functionalization of this scaffold is key to modulating its biological activity and physicochemical properties. Boronic acids, particularly arylboronic acids, are indispensable tools in modern organic synthesis, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecules.[3]

This technical guide provides a comprehensive overview of 7-methoxy-4-quinolylboronic acid, a specialized building block that combines the features of the quinoline core with the synthetic versatility of a boronic acid. While direct literature on this specific compound is sparse, this guide will provide predicted properties, a plausible synthetic pathway based on established methodologies, and a detailed exploration of its primary application in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this or similar quinolylboronic acids in their synthetic endeavors.

Physicochemical Properties

The core characteristics of 7-methoxy-4-quinolylboronic acid are derived from its constituent parts: the 7-methoxyquinoline core and the boronic acid functional group at the 4-position. Based on its structure, we can predict its fundamental properties.

PropertyValue
Chemical Formula C₁₀H₁₀BNO₃
Molecular Weight 203.01 g/mol
IUPAC Name (7-methoxyquinolin-4-yl)boronic acid
Appearance (Predicted) Off-white to pale yellow solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.

Proposed Synthesis of 7-Methoxy-4-quinolylboronic Acid

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) derived from the corresponding aryl halide with a trialkyl borate, followed by acidic workup. A plausible and efficient route to 7-methoxy-4-quinolylboronic acid would start from the readily accessible 7-methoxy-4-quinolinol.[4][5] The phenolic hydroxyl group can be converted to a more synthetically useful halide or triflate, which then undergoes a metal-halogen exchange or directed ortho-metalation followed by borylation.

A common precursor for such a synthesis is 4-chloro-7-methoxyquinoline. The overall synthetic workflow is depicted below.

Synthesis of 7-methoxy-4-quinolylboronic acid start 7-Methoxy-4-quinolinol step1 Chlorination (e.g., POCl₃) start->step1 intermediate 4-Chloro-7-methoxyquinoline step1->intermediate step2 Lithiation (e.g., n-BuLi, THF, -78°C) intermediate->step2 intermediate2 4-Lithio-7-methoxyquinoline step2->intermediate2 step3 Borylation (e.g., Triisopropyl borate) intermediate2->step3 intermediate3 Boronate Ester Intermediate step3->intermediate3 step4 Acidic Hydrolysis (e.g., aq. HCl) intermediate3->step4 product 7-Methoxy-4-quinolylboronic acid step4->product Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd_complex1 R¹-Pd(II)Ln-X pd0->pd_complex1 Oxidative Addition ox_add Oxidative Addition pd_complex2 R¹-Pd(II)Ln-R² pd_complex1->pd_complex2 Transmetalation transmetal Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product red_elim Reductive Elimination boronic_acid R²-B(OH)₂ (Base) aryl_halide R¹-X

Sources

Foundational

The Instability Paradox: Mastering Electron-Rich Heteroaryl Boronic Acids

Topic: Reactivity Profile of Electron-Rich Heteroaryl Boronic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Electron-rich heteroa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Electron-Rich Heteroaryl Boronic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Electron-rich heteroaryl boronic acids (e.g., 2-furanyl, 2-thiophenyl, 2-indolyl, and 2-pyrrolyl) are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors and natural product synthesis. However, they present a notorious "instability paradox": the very electronic features that make them valuable pharmacophores also render them kinetically unstable in standard Suzuki-Miyaura cross-coupling (SMC) conditions.

This guide moves beyond standard textbook definitions to address the protodeboronation mechanism that plagues these reagents. It provides field-proven strategies to "outrun" decomposition using rapid precatalyst initiation (Buchwald G3/G4) or "mask" reactivity using slow-release systems (MIDA boronates).

Mechanistic Underpinnings: The Protodeboronation Pathway[1][2][3][4][5]

The Kinetic Trap

The primary failure mode for electron-rich heteroaryl boronic acids is protodeboronation (hydrolytic C–B bond cleavage). Unlike simple aryl boronic acids, electron-rich heterocycles possess a high electron density at the carbon adjacent to the heteroatom (C2 position).

When a boronic acid enters the basic aqueous media typical of SMC, it forms a boronate anion (tetra-coordinate boron). This boronate is the active transmetalating species, but it is also the precursor to decomposition. The electron-rich ring stabilizes the protonation at the ipso-carbon, leading to irreversible cleavage of the C–B bond.

Key Insight: The rate of decomposition often exceeds the rate of transmetalation with traditional Pd(0) sources (e.g., Pd(PPh₃)₄), leading to low yields and homocoupling.

Pathway Visualization

Protodeboronation BoronicAcid Boronic Acid (Neutral, sp2) Boronate Boronate Anion (Active Species, sp3) BoronicAcid->Boronate Hydrolysis (Fast) Base Base (OH-) Base->Boronate Transmetalation Pd(II)-Ar Complex (Productive Cycle) Boronate->Transmetalation k_trans (Must be > k_decomp) IpsoProtonation Ipso-Protonation (Rate Limiting Step) Boronate->IpsoProtonation k_decomp (High for e- rich) Decomp Decomposed Arene (H-Ar + B(OH)3) IpsoProtonation->Decomp Irreversible

Figure 1: The Kinetic Competition. Successful coupling requires the rate of transmetalation (


) to exceed the rate of protodeboronation (

).

Strategic Solutions

Strategy A: The "Outrun" Approach (Rapid Catalysis)
  • Concept: If decomposition is inevitable, the catalyst must be faster.

  • Tool: Buchwald Precatalysts (Gen 3/Gen 4).

  • Mechanism: These precatalysts (e.g., XPhos Pd G4) generate the active monoligated Pd(0) species instantaneously even at room temperature. This eliminates the induction period seen with Pd(OAc)₂ or Pd₂dba₃, allowing the cross-coupling to finish before the boronic acid degrades.

  • Ligand Selection:

    • XPhos: Excellent for general heteroaryl coupling.

    • SPhos: Ideal for sterically hindered electron-rich systems.

    • RuPhos: Best for electron-rich secondary amines or extremely unstable substrates.

Strategy B: The "Slow Release" Approach (MIDA Boronates)
  • Concept: Keep the concentration of the unstable free boronic acid low (below the threshold of second-order decomposition kinetics) by releasing it slowly.

  • Tool: MIDA (N-methyliminodiacetic acid) Boronates.

  • Mechanism: The sp3-hybridized boron in the MIDA cage is unreactive towards transmetalation and protodeboronation. Under hydrolytic conditions (aq. K₃PO₄), the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover.[1]

Strategy C: Anhydrous Activation
  • Concept: Remove the proton source (water).

  • Tool: Anhydrous Bases (CsF, K₃PO₄) in Dioxane.

  • Mechanism: By using fluoride or anhydrous phosphate to activate the boronic ester (pinacol) without water, the hydrolytic pathway to the free boronic acid (and subsequent protonation) is blocked.

Comparative Stability Data

The following table illustrates the relative half-lives (


) of common electron-rich heteroaryl boronic acids in standard basic aqueous media (pH 10-12, 60°C), highlighting the urgency of optimized protocols.
HeterocycleElectronic CharacterApprox.[2][3]

(Standard Conditions)
Recommended Strategy
2-Furanyl Very Electron-Rich< 15 minBuchwald G4 or MIDA
2-Thiophenyl Electron-Rich~ 30-60 minBuchwald G3/G4
2-Indolyl Electron-Rich (NH)< 5 min (Rapid!)N-Protection + MIDA
2-Pyridyl *Electron-Deficient (Zwitterionic)< 1 minMIDA or Trifluoroborate
3-Thiophenyl Moderate> 24 hoursStandard Suzuki

*Note: While 2-pyridyl is electron-deficient, it is included as a benchmark for extreme instability due to a unique zwitterionic decomposition mechanism.

Experimental Protocols

Protocol A: Rapid Coupling using Buchwald G4 (The "Outrun" Method)

Best for: 2-Furanyl, 2-Thiophenyl boronic acids.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • Unstable Boronic Acid (1.5 equiv)[4]

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: 0.5 M K₃PO₄ (degassed)[4]

  • Solvent: THF (degassed)

Workflow:

  • Charge Solids: In a vial equipped with a stir bar, add the aryl halide, boronic acid, and XPhos Pd G4.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. (Crucial: Oxygen accelerates homocoupling).

  • Solvent Addition: Add degassed THF (2 mL/mmol) via syringe.

  • Base Addition: Add degassed 0.5 M K₃PO₄ (2.0 equiv) via syringe.

  • Reaction: Stir vigorously at Room Temperature for 30 minutes.

    • Note: Do not heat unless conversion is <10% after 1 hour. Heat accelerates deboronation more than coupling for these substrates.

  • Quench: Dilute with EtOAc and water.

Protocol B: Slow-Release Coupling (MIDA Boronates)

Best for: 2-Indolyl, 2-Pyridyl, or scale-up of unstable substrates.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • Heteroaryl MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-118

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Workflow:

  • Setup: Combine aryl halide, MIDA boronate, precatalyst, and K₃PO₄ in a reaction vessel.

  • Solvent: Add the Dioxane/Water mixture.

  • Degas: Sparge with Argon for 10 minutes.

  • Slow Release: Heat to 60°C .

    • Mechanism:[5][6][1][2][7][8][9][10][11] At 60°C, the MIDA group hydrolyzes slowly. The free boronic acid is generated in low concentrations and immediately consumed by the catalyst.

  • Monitor: Run for 2–6 hours. Monitor disappearance of the Aryl Halide, not the MIDA boronate (excess MIDA is expected).

Decision Matrix & Troubleshooting

Use the following logic flow to select the correct methodology for your specific substrate.

DecisionMatrix Start Substrate Analysis: Electron-Rich Heteroaryl Boronic Acid IsStable Is t(1/2) > 2 hours? Start->IsStable Standard Standard Suzuki (Pd(dppf), Na2CO3) IsStable->Standard Yes IsMIDA Is MIDA Boronate Commercially Available? IsStable->IsMIDA No (Unstable) UseMIDA Protocol B: MIDA Slow Release IsMIDA->UseMIDA Yes IsSensitive Sensitive to Base/Water? IsMIDA->IsSensitive No Buchwald Protocol A: Buchwald G4 (Rapid) IsSensitive->Buchwald No (Standard Unstable) Anhydrous Protocol C: Anhydrous (CsF/Dioxane) IsSensitive->Anhydrous Yes

Figure 2: Decision Matrix for Protocol Selection.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield + De-boronated SM Protodeboronation is faster than Transmetalation.Switch to Protocol A (G4 Precatalyst) or lower temperature to RT. Increase catalyst loading to 5 mol%.
Homocoupling (Ar-Ar) Oxygen presence or slow transmetalation.Rigorous degassing (freeze-pump-thaw). Switch solvent to degassed n-Butanol (reduces homocoupling).
No Reaction (MIDA) Hydrolysis of MIDA is too slow.Increase temperature to 60°C or add small amount of NaOH to assist hydrolysis.
"Plastic" Residue Polymerization of unstable boronic acid.[12]Use MIDA boronates (Protocol B) to prevent high concentration of free acid.

References

  • Cox, P. A., et al. (2016).[7][8][13][14] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[7][8][13][14] Journal of the American Chemical Society.[7][11][15] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[16][17] Journal of the American Chemical Society.[7][11][15] Link

  • Gillis, E. P., & Burke, M. D. (2007).[15] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[7][11][15] Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Journal of the American Chemical Society.[7][11][15] Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[12] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of (7-Methoxyquinolin-4-yl)boronic Acid

This is a comprehensive Application Note and Protocol guide for the Suzuki-Miyaura coupling of (7-Methoxyquinolin-4-yl)boronic acid . Executive Summary & Challenge Profile The coupling of (7-Methoxyquinolin-4-yl)boronic...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the Suzuki-Miyaura coupling of (7-Methoxyquinolin-4-yl)boronic acid .

Executive Summary & Challenge Profile

The coupling of (7-Methoxyquinolin-4-yl)boronic acid represents a "Tier 3" difficulty in cross-coupling chemistry. While the 7-methoxy group provides some electron density to the bicyclic system, the 4-position of the quinoline ring is inherently electron-deficient and sterically encumbered by the peri-hydrogen at C5.

The "4-Quinolyl Problem":

  • Rapid Protodeboronation: 4-Heteroaryl boronic acids are notoriously unstable. Under aqueous basic conditions, they undergo rapid C-B bond hydrolysis (protodeboronation) to yield the parent 7-methoxyquinoline, often faster than the transmetalation step can occur.

  • Transmetalation Retardation: The steric bulk of the quinoline scaffold (specifically the C5 proton) slows the approach of the palladium(II) complex, further favoring the decomposition pathway.

  • Lewis Basicity: The quinoline nitrogen can coordinate to the Palladium center, potentially poisoning the catalyst if not sequestered or out-competed by a strong ligand.

This guide prioritizes Fast-Transmetalation protocols using bulky, electron-rich phosphine ligands (Buchwald-type) and anhydrous conditions to mitigate these failure modes.

Critical Parameter Optimization

Ligand Selection (The "Speed" Factor)

Standard ligands like PPh3 or dppf are often insufficient for this substrate class. You must use ligands that accelerate reductive elimination and, crucially, facilitate rapid transmetalation.

  • Recommendation: XPhos or SPhos .[1]

    • Why: These bulky, electron-rich biaryl phosphines create a monolithic Pd(0) species that is highly active. They also prevent the quinoline nitrogen from binding to the Pd center.

  • Alternative: Pd(dtbpf)Cl2 .

    • Why: High turnover frequency (TOF) for heteroaryl couplings.

The Boron Species (The "Stability" Factor)

If the free boronic acid degrades too quickly:

  • Immediate Action: Convert the acid to the Pinacol Ester or MIDA Boronate .

  • Why: Esters are significantly more resistant to protodeboronation. MIDA boronates allow for the "slow release" of the active species, keeping the concentration of the unstable free acid low but constant.

Base & Solvent System
  • Avoid: Strong hydroxide bases (NaOH, KOH) in high water concentrations.

  • Prefer: K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 .

  • Solvent: 1,4-Dioxane or Toluene with minimal water (or strictly anhydrous if using esters).

Experimental Protocols

Protocol A: The "Gold Standard" (High Success Probability)

Best for: Initial screening, dealing with the free boronic acid or pinacol ester.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boron Source: (7-Methoxyquinolin-4-yl)boronic acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)

    • Alternatively use precatalyst:XPhos Pd G3 or G4 (2-4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

  • Temperature: 80°C – 100°C

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solvent Prep: Degas 1,4-dioxane and water separately by sparging with Argon for 15 minutes.

  • Solids Addition: Add the Aryl Halide, Boronic Acid, Pd precatalyst (XPhos Pd G3), and K3PO4 to the vial.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Seal the vial and place in a pre-heated block at 90°C .

  • Monitoring: Monitor by LCMS at 30 minutes.

    • Success Marker: Conversion >50%.

    • Failure Marker: Significant 7-methoxyquinoline (protodeboronation product) observed.

Protocol B: The "Anhydrous Rescue" (For Severe Instability)

Best for: Substrates where the boronic acid decomposes instantly in water.

Reagents:

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

  • Base: K3PO4 (finely ground, anhydrous, 3.0 equiv)

  • Solvent: Anhydrous Toluene (or n-Butanol)

  • Temperature: 100°C

Methodology:

  • Combine all solids in a glovebox or under strict Schlenk conditions.

  • Add anhydrous Toluene.

  • Heat to 100°C.

  • Note: The solubility of the inorganic base is low in toluene; vigorous stirring is essential. The trace solubility is often sufficient to drive the reaction without promoting hydrolysis.

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

Observation (LCMS)DiagnosisCorrective Action
High unreacted Aryl Halide + 7-Methoxyquinoline Protodeboronation. The Boron species hydrolyzed before coupling.1. Switch to Protocol B (Anhydrous).2. Use 2.0 equiv of Boronic acid.3. Convert acid to Pinacol Ester.
No Reaction + Intact Starting Materials Catalyst Poisoning / Inactive Cycle. 1. Switch from PPh3/dppf to XPhos or SPhos .2. Increase Temp to 110°C.
Homocoupling of Aryl Halide Oxidative Slowdown. 1. Degas solvents more thoroughly (O2 presence).2. Switch solvent to n-Butanol.

Mechanistic Visualization

The following diagram illustrates the competition between the productive Transmetalation pathway and the destructive Protodeboronation pathway, highlighting where the recommended protocols intervene.

SuzukiMechanism cluster_0 Protocol A Intervention Start 4-Quinolyl Boronic Acid Boronate Boronate Anion (Active Species) Start->Boronate Activation Base Base (OH-) Base->Boronate Transmetalation Transmetalation (Productive) Boronate->Transmetalation Requires Sterically Accessible Pd Decomp Protodeboronation (Destructive) Boronate->Decomp Fast in H2O/High pH Pd_Ox L-Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Ox->Transmetalation + XPhos/SPhos (Accelerates Step) Product Coupled Product (7-Methoxy-4-Aryl-Quinoline) Transmetalation->Product Reductive Elimination Waste 7-Methoxyquinoline (Waste) Decomp->Waste

Caption: Pathway competition analysis. Protocol A utilizes bulky ligands (XPhos) to accelerate Transmetalation, outcompeting the rapid Protodeboronation pathway common to 4-quinolyl species.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2][3] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2][3] Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society.[2][3] Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[3] Journal of the American Chemical Society.[2][3] Link

Sources

Application

Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Quinolyl Boronic Acids: A Guide to Synthesis of 4-Arylquinolines

An Application Guide for Researchers This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-quinolyl boronic acids. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and the C-C bond formation at the 4-position is a critical step in the synthesis of numerous biologically active compounds and functional materials.

Introduction: The Significance of 4-Arylquinolines

The quinoline ring system is a core structural motif in a vast array of pharmaceuticals, including antimalarial, antibacterial, and antitumor agents. The functionalization at the 4-position, in particular, allows for the introduction of diverse aryl substituents, profoundly influencing the molecule's biological activity and photophysical properties. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2]

This guide focuses on the coupling of 4-quinolyl boronic acids with aryl halides, a crucial transformation for accessing 4-arylquinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a detailed, field-proven protocol for its implementation.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[3][4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Active Pd(0)Ln PdII_Aryl Ar-Pd(II)-X (Ln) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Boronate Ar-Pd(II)-O-B(OH)₂-R' PdII_Aryl->PdII_Boronate Base Activation & Ligand Exchange PdII_Diorganic Ar-Pd(II)-R' (Ln) PdII_Boronate->PdII_Diorganic Transmetalation (R'-B(OH)₂) PdII_Diorganic->Pd0 Reductive Elimination Product 4-Arylquinoline (Ar-R') PdII_Diorganic->Product ArX Aryl Halide (Ar-X) ArX->PdII_Aryl BoronicAcid 4-Quinolyl Boronic Acid (R'-B(OH)₂) BoronicAcid->PdII_Boronate Base Base Base->PdII_Boronate caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices: A Scientist's Perspective

The success of coupling a heteroaryl boronic acid, such as 4-quinolyl boronic acid, hinges on a carefully orchestrated interplay of reagents. The inherent electronic properties of the quinoline ring and the potential for nitrogen coordination to the palladium center necessitate a rational selection of components.

The Palladium Precatalyst: Initiating the Cycle

The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.

  • Pd(OAc)₂ / Pd₂(dba)₃: These are common and cost-effective Pd(0) and Pd(II) sources. They require coordination to a phosphine ligand to form the active catalytic species. Their effectiveness is highly dependent on the chosen ligand.[5]

  • Pd(PPh₃)₄: A reliable Pd(0) precatalyst that comes pre-ligated with triphenylphosphine. It is a good starting point for many couplings but can be less effective for challenging substrates compared to more modern ligand systems.[6]

  • Pd(dppf)Cl₂: This Pd(II) precatalyst features a bidentate ferrocenylphosphine ligand (dppf). It is known for its high thermal stability and good performance in a variety of cross-coupling reactions, including those involving heteroaryl substrates.[7][8]

The Ligand: The Key to Reactivity and Selectivity

The ligand stabilizes the palladium center, influences its electronic properties, and modulates its reactivity. For heteroaryl couplings, bulky and electron-rich monophosphine ligands are often superior.

  • Triphenylphosphine (PPh₃): A standard, general-purpose ligand. While effective in many cases, its efficacy can be limited with less reactive coupling partners like aryl chlorides or sterically hindered substrates.

  • Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands that have revolutionized Suzuki-Miyaura couplings.[9][10][11] They promote the typically rate-limiting oxidative addition step and facilitate the reductive elimination. SPhos, in particular, has shown exceptional activity for the coupling of heteroaryl boronic acids.[9][12]

  • Trialkylphosphines (e.g., PCy₃): These ligands are highly electron-donating and can be very effective, especially for couplings involving aryl chlorides.[5]

The Base: Activating the Boronic Acid

The base is crucial for activating the boronic acid, making it more nucleophilic for the transmetalation step.[13] It is believed to form a more reactive boronate species.

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are effective and commonly used bases, particularly in biphasic solvent systems. Cesium carbonate is more soluble and often provides better results with challenging substrates.[6]

  • Potassium Phosphate (K₃PO₄): A strong base that is particularly effective with bulky phosphine ligands like SPhos and XPhos. It is often the base of choice for difficult couplings of heteroaryl boronic acids.[5]

Comparative Data: Successful Catalytic Systems

While direct examples of 4-quinolyl boronic acid couplings are sparse, extensive literature on the coupling of haloquinolines and other heteroaryl boronic acids provides a strong basis for selecting reaction conditions. The following table summarizes representative systems that have proven effective for similar transformations.

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Coupling Partners & Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012952-Bromopyridine + Arylboronic acid[9]
2Pd₂(dba)₃ (2.5)PCy₃ (10)K₃PO₄ (3)Dioxane/H₂O10020804-Bromophenol + 4-Pyridylboronic acid[14]
3Pd(dppf)Cl₂ (3)-K₂CO₃ (3)MeCN/H₂O802904-Chloro-2-fluorobenzene + 4-Pyridinylboronic acid[14]
4Pd(PPh₃)₄ (2)-Cs₂CO₃ (2)DMF/H₂O175 (µW)0.176-904-Chloroquinazoline + Arylboronic acids[6]
5Pd(OAc)₂ (2)RuPhos (6)Na₂CO₃ (3)Dioxane/H₂O10024852-Chloropyridine + Heteroaryltrifluoroborate[5]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol describes a general and robust method for the Suzuki-Miyaura coupling of 4-quinolyl boronic acid with an aryl bromide, adapted from highly successful procedures for other heteroaryl boronic acids.[5][9][12]

Reaction: Coupling of 4-Quinolyl Boronic Acid with 4-Bromotoluene

Materials:

  • 4-Quinolyl boronic acid (1.2 mmol, 1.2 equiv)

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Deionized Water (1 mL)

  • Round-bottom flask or reaction vial

  • Magnetic stir bar

  • Reflux condenser or sealed cap

  • Inert gas (Nitrogen or Argon) supply

Experimental Workflow Diagram:

G A 1. Add Solids to Flask (Boronic Acid, Aryl Bromide, Pd(OAc)₂, SPhos, K₃PO₄) B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents (Dioxane and Water) B->C D 4. Heat and Stir (e.g., 100 °C for 16h) C->D E 5. Reaction Cooldown and Quench D->E F 6. Aqueous Workup (Extraction with Ethyl Acetate) E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify by Column Chromatography G->H caption Figure 2: Experimental Workflow.

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-quinolyl boronic acid (208 mg, 1.2 mmol), 4-bromotoluene (171 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum or cap. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Degas the 1,4-dioxane and water separately by bubbling with an inert gas for 15-20 minutes. Using a syringe, add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(p-tolyl)quinoline.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Use a fresh bottle of palladium precatalyst and ligand. Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel. Use freshly purchased or purified boronic acid.
Incomplete Conversion Insufficient reaction time or temperature; Catalyst deactivation.Increase reaction time and/or temperature. Consider using a more robust catalyst system, such as a Buchwald precatalyst.
Protodeboronation Presence of excess water or acidic impurities; High temperature.Use anhydrous solvents and ensure the base is fully dissolved. Consider using potassium heteroaryltrifluoroborates, which are more stable than the corresponding boronic acids.[5]
Formation of Homocoupled Byproducts Oxygen contamination leading to reductive elimination from the diorganopalladium intermediate.Ensure the reaction is run under strictly anaerobic conditions.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 44(12), 1871-1874. [Link]

  • Ravindar, L., et al. (2011). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Journal of the Korean Chemical Society, 55(5), 853-857. [Link]

  • Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(23), 9283–9295. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Sigma-Aldrich. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride. The Merck Index Online. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2011). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 89(1), 88-96. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Chen, J., et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds. Chemical Communications, 47(48), 12840-12842. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Openlabnotebooks.org. (2019). Quinoline Series: Synthesis. [Link]

  • PubMed. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds. [Link]

  • ResearchGate. (2018). Yields of Suzuki cross-coupling products of 4-tolylboronic acid with aryl chlorides. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • PMC. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

Sources

Method

Application Note: Synthesis of 4-Aryl-7-Methoxyquinolines via Suzuki-Miyaura Cross-Coupling

[1] Abstract & Strategic Importance The 4-aryl-7-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous antimalarial (e.g., quinine analogs), anticancer (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Importance

The 4-aryl-7-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous antimalarial (e.g., quinine analogs), anticancer (e.g., kinase inhibitors), and antiviral agents. While the 7-methoxy group enhances solubility and metabolic stability, the installation of the aryl group at the 4-position via Suzuki-Miyaura cross-coupling offers modularity that traditional SNAr displacements cannot match.

This guide provides a robust, scalable protocol for coupling 4-chloro-7-methoxyquinoline with various aryl boronic acids. Unlike standard bromide couplings, 4-chloroquinolines are electronically deactivated and prone to hydrolysis, requiring a catalytic system tuned for difficult oxidative additions.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the activation of the C4-Cl bond. The 7-methoxy group (electron-donating) increases electron density in the pyridine ring, rendering the C4 position less electrophilic compared to unsubstituted quinoline. Consequently, standard Pd(PPh3)4 catalysts often result in incomplete conversion or require harsh conditions.

Strategic Choice: We utilize Buchwald-type dialkylbiaryl phosphine ligands (SPhos or XPhos) . These electron-rich, bulky ligands facilitate the oxidative addition of the unreactive chloride and stabilize the palladium center against aggregation.

Workflow Visualization

G Aniline 3-Methoxyaniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation Meldrum Meldrum's Acid + HC(OEt)3 Meldrum->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization Quinolone 7-Methoxy-4-quinolone Cyclization->Quinolone Gould-Jacobs Chlorination POCl3, Reflux Quinolone->Chlorination Precursor 4-Chloro-7-methoxyquinoline (Key Electrophile) Chlorination->Precursor Coupling Suzuki Coupling Pd(OAc)2 / SPhos Ar-B(OH)2 Precursor->Coupling Product 4-Aryl-7-methoxyquinoline Coupling->Product

Figure 1: Complete synthetic workflow from commodity starting materials to the target scaffold.

Precursor Preparation: 4-Chloro-7-Methoxyquinoline[1][8]

Note: While commercially available, in-house synthesis ensures purity and reduces cost for gram-scale campaigns.

Protocol A: Chlorination of 7-Methoxy-4-quinolone

Rationale: Residual moisture in commercial quinolones can destroy the chlorinating agent. Fresh POCl3 is critical.

  • Setup: Charge a dry 250 mL Round Bottom Flask (RBF) with 7-methoxy-4-quinolone (1.0 equiv) under Argon.

  • Reagent Addition: Add POCl3 (5.0 equiv) carefully. The reaction is slightly exothermic.

  • Reaction: Reflux at 105°C for 2-3 hours. Monitor by TLC (EtOAc/Hex 1:1). The starting material (polar) should disappear, replaced by a non-polar spot (Rf ~0.7).

  • Workup (CRITICAL):

    • Cool the mixture to RT.

    • Pour slowly onto crushed ice/ammonia mixture (pH > 8). Caution: Violent hydrolysis of excess POCl3 occurs.

    • Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Yield: Expect off-white solid, >90% yield.

Optimized Suzuki Coupling Protocol[9][10][11]

This protocol uses Pd(OAc)2 and SPhos .[1] This system generates the active Pd(0) species in situ and is highly active against electron-rich heteroaryl chlorides.

Materials Table
ComponentRoleEquivalentsNotes
4-Chloro-7-methoxyquinoline Electrophile1.0Limiting reagent.
Aryl Boronic Acid Nucleophile1.2 - 1.5Excess compensates for protodeboronation.
Pd(OAc)2 Pre-catalyst0.02 (2 mol%)Standard loading.
SPhos Ligand0.05 (5 mol%)2:1 Ligand/Pd ratio ensures stability.
K3PO4 (anhydrous) Base2.0 - 3.0Stronger base than carbonate; promotes transmetalation.
1,4-Dioxane / Water (4:1) Solvent0.1 MBiphasic system dissolves inorganic base.
Step-by-Step Procedure
  • Degassing (Essential):

    • In a reaction vial, combine 1,4-dioxane and water. Sparge with Nitrogen or Argon for 15 minutes. Oxygen is the primary cause of catalyst death and homocoupling.

  • Reagent Charging:

    • Add 4-chloro-7-methoxyquinoline (1.0 mmol, 193 mg), Aryl boronic acid (1.2 mmol), Pd(OAc)2 (4.5 mg), SPhos (20 mg), and K3PO4 (424 mg) to a reaction vial equipped with a magnetic stir bar.

    • Tip: If weighing small amounts of catalyst is difficult, prepare a stock solution of Pd/Ligand in dry dioxane.

  • Reaction:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject the degassed solvent mixture via syringe.

    • Heat to 100°C for 4-12 hours.

    • Monitoring: Check LC-MS for the [M+H]+ peak. The chloride starting material (m/z ~194) should be consumed.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc and water.[3]

    • Filter through a pad of Celite to remove Pd black.

    • Separate layers. Extract aqueous layer with EtOAc (2x).

    • Wash organics with Brine, dry (MgSO4), and concentrate.

  • Purification:

    • Flash Column Chromatography: Silica gel.

    • Eluent: Gradient 0% -> 40% EtOAc in Hexanes.

    • Note: The product is basic.[4][5] Pre-treating the silica column with 1% Et3N can reduce streaking.

Mechanistic Insight & Troubleshooting

The 7-methoxy group donates electron density into the ring system (resonance effect), making the C4-Cl bond stronger and less prone to Oxidative Addition (OA) compared to a standard chlorobenzene.

Catalytic Cycle Visualization

Cycle Pd0 Pd(0)-L2 Active Species OA_Complex Oxidative Addition (Rate Limiting) Pd0->OA_Complex + Substrate TM_Complex Transmetalation (Base Assisted) OA_Complex->TM_Complex + Boronic RE_Complex Reductive Elimination Product Release TM_Complex->RE_Complex RE_Complex->Pd0 - Product Substrate 4-Cl-7-OMe-Quinoline Boronic Ar-B(OH)2 + Base Product Product

Figure 2: Catalytic cycle highlighting the rate-limiting Oxidative Addition step due to the electron-rich nature of the quinoline ring.

Troubleshooting Guide
ObservationDiagnosisSolution
Low Conversion (<20%) Failed Oxidative AdditionSwitch to XPhos or BrettPhos (bulkier, more electron-rich). Increase Temp to 110°C.
Starting Material Hydrolysis 4-Quinolone formationEnsure solvents are degassed but not anhydrous (water is needed for base solubility), but avoid excessive water. Switch base to Cs2CO3 in dry DMF.
Homocoupling (Ar-Ar) Oxygen presentRe-degas solvents. Ensure Ar-B(OH)2 is added slowly or use Boronate Esters.
Protodeboronation Unstable Boronic AcidUse Potassium Trifluoroborate (Ar-BF3K) salts instead of boronic acids.

References

  • Gould-Jacobs Reaction (Precursor Synthesis)

    • Prepar
    • Source: [Organic Syntheses, Coll.[4] Vol. 3, p.272 (1955)]([Link])

  • Suzuki Coupling on Chloro-Heterocycles

    • Suzuki-Miyaura Cross-Coupling: The Palladium-Catalyzed Cross-Coupling of Organoboron Reagents with Organic Halides.[6]

    • Source:

  • SPhos/XPhos Ligand Utility

    • Universal 1,4-Dioxane/Water Solvent System for the Suzuki-Miyaura Cross-Coupling of (Hetero)aryl Chlorides.
    • Source:

  • Biological Context (7-Methoxyquinolines)

    • Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents.[7][8]

    • Source: [8]

Sources

Application

Application Note: Solvent Engineering for 7-Methoxyquinoline-3-Boronic Acid Suzuki-Miyaura Coupling

Executive Summary The Suzuki-Miyaura cross-coupling of 7-methoxyquinoline-3-boronic acid presents a distinct set of chemoselective challenges compared to standard phenylboronic acid couplings. The quinoline nitrogen is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 7-methoxyquinoline-3-boronic acid presents a distinct set of chemoselective challenges compared to standard phenylboronic acid couplings. The quinoline nitrogen is a potent catalyst poison, while the electron-rich 7-methoxy substituent alters the solubility profile and electronic stability of the carbon-boron (C-B) bond.

This guide moves beyond generic "screen-and-hope" methodologies. We provide a mechanistic rationale for solvent selection, focusing on mitigating protodeboronation and palladium sequestration . Two validated protocols are presented: a "Gold Standard" Benchmarking Protocol (Dioxane/H₂O) for initial discovery and a Green Manufacturing Protocol (2-MeTHF/H₂O) for scalable process development.

The Mechanistic Challenge: Why Solvent Matters

Successful coupling of 7-methoxyquinoline-3-boronic acid requires balancing three competing factors in the reaction media:

  • Boronate Speciation (Activation): The reaction requires water and base to convert the boronic acid (

    
    ) into the reactive trihydroxyboronate species (
    
    
    
    ). Without this, transmetallation is kinetically incompetent.
  • Protodeboronation (Decomposition): Heterocyclic boronic acids are prone to hydrolytic C-B bond cleavage. While the 3-position is more stable than the 2-position, the presence of water at high temperatures can still drive this side reaction, yielding 7-methoxyquinoline (deboronated byproduct).

  • Catalyst Sequestration (Poisoning): The quinoline nitrogen (

    
     hybridized) can coordinate competitively to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle. Solvents that solvate the substrate well can mitigate aggregation but must not compete for the metal center.
    
Visualization: Solvent Impact on Catalytic Cycle

The following diagram illustrates where solvent choice impacts the cycle, specifically at the Transmetallation and Sequestration nodes.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X Transmetal Transmetallation PdII_X->Transmetal Poison Catalyst Poisoning (Pd-N Coordination) PdII_X->Poison  Low Solvent Polarity Exposed N-site BoronicAcid 7-OMe-Quinoline-B(OH)2 Boronate Reactive Boronate [Ar-B(OH)3]- BoronicAcid->Boronate  Base + H2O (Solvent Dependent) Boronate->Transmetal DeBor Protodeboronation (Ar-H Byproduct) Boronate->DeBor  High T, Excess H2O RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0

Figure 1: Mechanistic pathways in quinoline coupling. Green nodes indicate desired activation; Red nodes indicate solvent-mediated failure modes.

Solvent Selection Matrix

For 7-methoxyquinoline derivatives, the high lipophilicity of the methoxy group makes purely aqueous or alcoholic systems poor choices due to solubility issues.

Solvent SystemClassificationSuitabilityCritical Notes
1,4-Dioxane / Water (4:1) TraditionalHigh The "Universal Solvent." Excellent solubility for lipophilic quinolines. High boiling point (101°C) allows overcoming activation energy barriers. Major downside: Toxicity and peroxide formation.
2-MeTHF / Water (4:1) Green / ModernHigh Recommended. Bio-derived. Forms a biphasic system that separates easily during workup. Higher reaction rates often observed due to better phase transfer kinetics.
DMF / Water Polar AproticLow Avoid. At high temperatures, DMF decomposes to dimethylamine, which competes with the ligand for Pd and poisons the catalyst.
Ethanol / Water ProticMedium Good for green chemistry, but high protic environment accelerates protodeboronation of the quinoline ring. Only use with highly active catalysts (e.g., Pd-XPhos) that work at lower temperatures.
Toluene / Water Non-PolarLow Poor solubility of the polar boronate intermediate leads to stalled reactions and "gummy" precipitates.

Experimental Protocols

Protocol A: The "Gold Standard" (Dioxane System)

Use this for initial compound discovery where yield is prioritized over green metrics.

Reagents:

  • 7-Methoxyquinoline-3-boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) - Ferrocene ligand prevents N-poisoning.
    
  • Base:

    
     (3.0 equiv) - Tribasic phosphate buffers pH, minimizing deboronation compared to carbonates.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step:

  • Degassing (Critical): Sparge the Dioxane and Water separately with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Assembly: In a reaction vial, combine the aryl halide, boronic acid, and catalyst.

  • Solvation: Add the degassed Dioxane. Stir for 2 minutes to ensure dissolution of the quinoline.

  • Activation: Add the aqueous

    
     solution.
    
  • Reaction: Heat to 90°C for 4–16 hours.

    • Note: The mixture will turn dark black/brown. If it remains bright orange/yellow, the catalyst has not activated (check oxygen levels).

  • Workup: Dilute with EtOAc, wash with brine. The 7-methoxyquinoline product is likely lipophilic; ensure thorough extraction.

Protocol B: The "Green" Process (2-MeTHF System)

Use this for scale-up (>10g) or when strict solvent regulations apply.

Reagents:

  • Same stoichiometry as Protocol A.

  • Catalyst: XPhos Pd G2 (2 mol%) - Bulky biaryl ligand provides faster turnover at lower temperatures.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water (3:1 ratio).

Step-by-Step:

  • Charge: Add solids (Boronic acid, Halide, Base, Catalyst) to the reactor.[2][3]

  • Cycle: Evacuate and backfill with

    
     (3x).
    
  • Injection: Add degassed 2-MeTHF and Water via syringe/cannula.

  • Reaction: Heat to 75°C .

    • Advantage:[4][5][6] 2-MeTHF has a lower boiling point than dioxane but forms an azeotrope with water.

  • Phase Cut: Upon completion, stop stirring. The layers will separate rapidly (2-MeTHF is upper layer). Drain the aqueous waste.

  • Crystallization: The product can often be crystallized directly from the organic layer by adding Heptane as an anti-solvent.

Troubleshooting & Decision Logic

Use this flowchart to diagnose low yields.

Troubleshooting Start Low Yield / Failed Reaction CheckSM Analyze Crude by LCMS Start->CheckSM Result1 SM Remaining (No Conversion) CheckSM->Result1 Result2 Deboronated SM (7-OMe-Quinoline present) CheckSM->Result2 Result3 Homocoupling (Ar-Ar dimer) CheckSM->Result3 Action1 Catalyst Poisoning: Switch to XPhos or SPhos. Increase Temp. Result1->Action1 Action2 Protodeboronation: Reduce Water ratio. Switch Base to K3PO4. Lower Temp. Result2->Action2 Action3 Oxygen Leak: Degas solvents longer. Check inert lines. Result3->Action3

Figure 2: Diagnostic workflow for optimizing quinoline couplings.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Sherwood, J., et al. (2014). Solvent Selection Guides: Survey and Analysis. Green Chemistry, 16, 4101-4116. (Specifically regarding 2-MeTHF). [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for XPhos/SPhos protocols). [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(3), 1312–1318. [Link]

Sources

Method

Application &amp; Protocol Guide: Accelerated Synthesis of 4-Aryl-7-methoxyquinolines via Microwave-Assisted Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient construction of 4-aryl-7-methoxyq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient construction of 4-aryl-7-methoxyquinolines, a privileged scaffold in medicinal chemistry. We provide an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, leveraging 7-methoxyquinoline-4-boronic acid as a key building block. This document offers a robust, field-proven protocol, explains the causal factors behind experimental choices, and presents a framework for rapid optimization and troubleshooting.

Introduction: The Convergence of a Privileged Scaffold and Green Chemistry

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Specifically, the 7-methoxyquinoline moiety is a recurring motif in compounds targeting critical biological pathways.[3] Traditional synthetic routes to functionalized quinolines often require prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[4]

Microwave-assisted organic synthesis has emerged as a transformative technology, aligning with the principles of green chemistry by dramatically reducing reaction times, improving yields, and often enabling reactions under solvent-free or environmentally benign conditions.[5][6][7] The primary advantage of microwave heating lies in its ability to directly and uniformly heat the reaction mixture, leading to rapid temperature elevation and overcoming high activation energy barriers.[4] This application note focuses on the synergy between the 7-methoxyquinoline scaffold and microwave-assisted synthesis, specifically through the versatile and powerful Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Reaction: A Pillar of Modern C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8] Its widespread adoption is due to the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[9]

The Catalytic Cycle

The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species (in our case, 7-methoxyquinoline-4-boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]

Microwave irradiation significantly accelerates each step of this cycle, leading to a dramatic reduction in the overall reaction time from hours to mere minutes.[11]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OH)₂ (Base) PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Regeneration Workflow Start Reagent Addition to Microwave Vial Seal Seal Vial Start->Seal Microwave Microwave Irradiation (120°C, 15 min) Seal->Microwave Cool Cool to RT Microwave->Cool Workup Aqueous Work-up & Extraction Cool->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Pure Product Characterize->End

Sources

Application

Application Note: C-H Activation vs. Suzuki Coupling for 4-Substituted Quinolines

Executive Summary The functionalization of the quinoline scaffold at the C4 position is a critical workflow in the synthesis of antimalarials, kinase inhibitors (e.g., Lenvatinib, Bosutinib), and antibacterial agents. Hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the quinoline scaffold at the C4 position is a critical workflow in the synthesis of antimalarials, kinase inhibitors (e.g., Lenvatinib, Bosutinib), and antibacterial agents. Historically, Suzuki-Miyaura Cross-Coupling has been the "gold standard" for its reliability and regiocontrol. However, the requirement for pre-functionalized starting materials (4-haloquinolines) introduces synthetic overhead.

Direct C-H Activation (specifically Minisci-type radical alkylation/arylation) has emerged as a disruptive alternative, offering superior atom economy and "step-economy." This guide analyzes the operational trade-offs between these two methodologies, providing validated protocols and a decision matrix for their application in drug discovery.

Strategic Analysis: The "Classical" vs. "Modern" Dilemma

Mechanism & Causality

Method A: Suzuki-Miyaura Coupling (The Reliable Architect)

  • Mechanism: Palladium-catalyzed cross-coupling involving Oxidative Addition (to C-Cl/Br), Transmetallation (with Boronic acid), and Reductive Elimination.

  • Causality: The reaction is driven by the formation of a strong C-C bond and the thermodynamic stability of the inorganic salt byproducts.

  • Regiocontrol: Absolute. The position of the halogen determines the position of the new bond.

  • Limitation: Requires synthesis of 4-chloroquinoline (often via POCl₃ treatment of 4-quinolone) and the corresponding boronic acid.

Method B: C-H Activation / Minisci Reaction (The Efficient Challenger)

  • Mechanism: Radical addition to a protonated (electron-deficient) heterocycle. A carbon-centered radical (generated via oxidation of carboxylic acids, sulfinates, or alkyl halides) attacks the activated quinoline.

  • Causality: Nucleophilic radicals attack the LUMO of the protonated heterocycle.

  • Regiocontrol: The Critical Bottleneck. The C2 position is electronically most deficient. C4 functionalization usually requires:

    • Blocking the C2 position (common in many drug scaffolds).

    • Steric steering (bulky radicals prefer C4).

    • Specific directing groups (e.g., Rh-catalyzed methods).[1]

  • Advantage: "Late-Stage Functionalization" (LSF).[2][3] You can append complex fragments directly onto a finished quinoline core without re-synthesizing the backbone.

Comparative Metrics

MetricSuzuki-Miyaura (Method A)C-H Activation / Minisci (Method B)
Regioselectivity Perfect (>99:1) Variable (C2:C4 mix unless C2 blocked)
Atom Economy Low (Stoichiometric Boron/Halide waste)High (Direct C-H replacement)
Step Count High (Requires 2 pre-functionalized precursors)Low (1 step from parent quinoline)
Functional Group Tolerance High (Excellent for polar groups)Moderate (Radicals can be sensitive to redox-active groups)
Scalability Excellent (Kilogram scale routine)Good (Often limited by oxidant solubility/exotherm)
Cost High (Pd catalysts, Ligands, Boronic acids)Low to Medium (Ag/Fe catalysts, cheap acids/sulfinates)

Visualizing the Pathways

Catalytic Cycles

The following diagram contrasts the orderly, two-electron cycle of Suzuki coupling with the chaotic, single-electron transfer (SET) nature of the Minisci C-H activation.

G cluster_suzuki Method A: Suzuki-Miyaura Cycle (Pd) cluster_minisci Method B: Minisci C-H Activation (Radical) S_Start Pd(0)L2 (Active Catalyst) S_OxAdd Oxidative Addition (Ar-Pd-Cl) S_Start->S_OxAdd + 4-Chloroquinoline S_Trans Transmetallation (Ar-Pd-R) S_OxAdd->S_Trans + R-B(OH)2 / Base S_RedEl Reductive Elimination (Product Release) S_Trans->S_RedEl S_RedEl->S_Start M_Start Radical Precursor (R-SO2Na or R-COOH) M_Gen Radical Generation (R•) M_Start->M_Gen Oxidant (S2O8) / Ag+ M_Add Radical Addition (C-Centered Radical) M_Gen->M_Add + Protonated Quinoline M_Ox Oxidation/Deprotonation (Rearomatization) M_Add->M_Ox - e-, - H+

Caption: Comparison of the Pd(0)/Pd(II) Suzuki cycle (Left) vs. the Radical Minisci pathway (Right).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Suzuki Coupling of 4-Chloroquinoline

Best for: Final drug candidates requiring strict purity and verified regiochemistry.

Prerequisites: 4-Chloroquinoline is prone to hydrolysis; store under inert atmosphere.

Materials:

  • Substrate: 4-Chloroquinoline (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Why: Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.

  • Assembly: Add 4-chloroquinoline (1.0 mmol), boronic acid (1.2 mmol), and base (3.0 mmol).

  • Catalyst Addition: Add the Pd catalyst last. Seal the vial immediately with a crimp cap/septum.

  • Reaction: Heat to 90–100°C for 4–12 hours.

    • Monitoring: Check LCMS. 4-Chloroquinoline shows a distinct UV trace. Disappearance of the Cl-isotope pattern (3:1 ratio) confirms consumption.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography. Note: Quinolines are basic; add 1% Triethylamine to the eluent to prevent streaking.

Troubleshooting:

  • Low Conversion? Switch to Pd₂ (dba)₃ + XPhos (Buchwald 3rd Gen system) for sterically hindered substrates.

  • Hydrolysis? If 4-hydroxyquinoline (quinolone) is observed, ensure solvents are anhydrous initially and use anhydrous K₃PO₄ with minimal water added only after heating begins.

Protocol B: C-H Activation via Zinc Sulfinates (Baran Diversinates)

Best for: Rapid analog generation (Library synthesis), Late-Stage Functionalization.

Scope Note: This protocol uses Zinc Sulfinates (stable solid radical precursors). It is highly effective but requires the quinoline to be protonated (TFA) or inherently electron-deficient. If C2 is unsubstituted, you will get a C2/C4 mixture (approx 3:1 favoring C2). If C2 is blocked (e.g., 2-methylquinoline), this is C4-selective.

Materials:

  • Substrate: Quinoline derivative (1.0 equiv)[4]

  • Radical Source: Zinc Sulfinate salt (R-SO₂Zn) (2.0 - 3.0 equiv)

  • Oxidant: tert-Butyl Hydroperoxide (TBHP, 70% aq) (3.0 equiv)

  • Solvent: DMSO / Water (3:1) or DCM/Water (biphasic)

  • Additive: TFA (1.0 equiv) if the substrate is not a salt.

Step-by-Step Methodology:

  • Setup: In an open vial (air tolerant), dissolve the quinoline (0.5 mmol) in DMSO (2.0 mL).

  • Activation: Add TFA (0.5 mmol). Why: Protonation lowers the LUMO of the quinoline ring, making it susceptible to nucleophilic radical attack.[5]

  • Radical Addition: Add the Zinc Sulfinate (1.5 mmol).

  • Initiation: Add TBHP (1.5 mmol) dropwise.

    • Exotherm Warning: The reaction may warm slightly.

  • Reaction: Stir vigorously at RT to 50°C for 2–4 hours.

    • Self-Validating Step: The reaction often bubbles (release of SO₂ gas). Cessation of bubbling usually indicates radical consumption.

  • Re-dosing: If LCMS shows incomplete conversion after 2 hours, add a second portion of Sulfinate (1.0 equiv) and TBHP (1.0 equiv). Why: Radicals have short half-lives; portion-wise addition maintains the active species concentration.

  • Workup: Neutralize with sat. NaHCO₃ (careful, gas evolution). Extract with DCM.

    • Note: DMSO removal requires thorough water washes or lyophilization.

Critical Optimization for C4 Selectivity:

  • Solvent Effect: Using DCM/Water biphasic systems often improves C4 selectivity over C2 due to the "lipophilic radical" effect.

  • Sterics: Bulky radicals (e.g., tert-butyl, isopropyl) favor C4 over C2 due to steric hindrance at the C2 position adjacent to the ring nitrogen.

References

  • The Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Minisci Reaction Mechanism: Minisci, F. "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis1973 , 1973, 1–24. Link

  • Baran Diversinates (Zinc Sulfinates): Fujiwara, Y.; Dixon, J. A.; O'Hara, F.; Funder, E. D.; Dixon, D. D.; Rodriguez, R. A.; Baxter, R. D.; Herlé, B.; Sach, N.; Collins, M. R.; Ishihara, Y.; Baran, P. S. "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature2012 , 492, 95–99. Link

  • C4-Selective Rhodium Catalysis: Dhiman, A. K.; et al. "Rhodium-Promoted C–H Bond Activation of Quinoline... Selective Activation of the C–H Bond at Position 4." Organometallics2022 , 41, 2087–2099. Link

  • Regioselectivity in Minisci Reactions: Proctor, R. S. J.; Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angew. Chem. Int. Ed.2019 , 58, 13666–13699. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Use of Protecting Groups in Reactions of 7-Methoxyquinolin-4-yl Boronic Acid

Introduction: The Significance of 7-Methoxyquinolin-4-yl Boronic Acid in Modern Synthesis The 7-methoxyquinolin-4-yl boronic acid scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Methoxyquinolin-4-yl Boronic Acid in Modern Synthesis

The 7-methoxyquinolin-4-yl boronic acid scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its prevalence stems from the quinoline core, a privileged pharmacophore found in numerous therapeutic agents, combined with the synthetic versatility of the boronic acid functional group. This combination makes it an invaluable building block for the construction of complex molecules via powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] However, the inherent reactivity of the boronic acid moiety, particularly in the context of a heteroaromatic system like quinoline, presents unique challenges that can compromise reaction efficiency and yield.[3][4] This guide provides an in-depth exploration of protecting group strategies to mitigate these challenges, ensuring robust and reproducible outcomes in the synthetic applications of 7-methoxyquinolin-4-yl boronic acid.

The Challenge: Instability and Side Reactions of Boronic Acids

While indispensable, boronic acids are susceptible to several decomposition pathways that can hinder their synthetic utility.[4] Understanding these potential side reactions is crucial for appreciating the necessity of protecting groups.

  • Protodeborylation: This is a common side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding quinoline without the boronic acid group. This process can be accelerated by heat, base, or the palladium catalyst itself.[3]

  • Oxidation: The boronic acid moiety can be oxidized, particularly under aerobic conditions, to the corresponding phenol.

  • Trimerization to Boroxines: Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[4] While this is often a reversible process, it can affect the stoichiometry and reactivity of the boronic acid in a given reaction.

These degradation pathways not only consume the starting material but can also lead to the formation of impurities that complicate purification. For a valuable and often complex building block like 7-methoxyquinolin-4-yl boronic acid, protecting the boronic acid group is a strategic imperative to maximize its synthetic potential.

The Solution: N-Methyliminodiacetic Acid (MIDA) as a Superior Protecting Group

Among the various protecting groups developed for boronic acids, such as pinacol esters and trifluoroborate salts, the N-methyliminodiacetic acid (MIDA) group has emerged as a particularly effective and versatile option.[5][6][7][8][9][10] MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by silica gel chromatography.[5][6]

The MIDA ligand forms a tridentate complex with the boron atom, rehybridizing it from sp² to sp³. This structural change deactivates the boronic acid towards transmetalation under anhydrous conditions, effectively protecting it.[11] The deprotection is readily achieved under mild aqueous basic conditions, which can often be performed in situ during the cross-coupling reaction.[6][12] This "slow-release" of the free boronic acid can be particularly advantageous for unstable boronic acids, as it maintains a low concentration of the reactive species in solution, minimizing side reactions.[3][11][12]

Comparative Analysis of Common Boronic Acid Protecting Groups

Protecting GroupStructureKey AdvantagesKey DisadvantagesDeprotection Conditions
None (Free Boronic Acid) R-B(OH)₂Atom economical, no extra steps for protection/deprotection.Prone to protodeborylation, oxidation, and boroxine formation.[4] Difficult to purify.N/A
Pinacol Ester More stable than free boronic acids, often compatible with chromatography.[4][9]Can be difficult to hydrolyze.[9] Can sometimes participate directly in coupling.Acidic or basic hydrolysis, often requiring harsh conditions.[9]
Trifluoroborate Salt R-BF₃KHighly crystalline and stable solids.[9]Requires stoichiometric fluoride for activation. Less atom economical.Basic conditions (e.g., K₂CO₃, Cs₂CO₃).
MIDA Boronate Bench-top stable, crystalline solids.[5][6] Compatible with chromatography.[5][6] Unreactive in anhydrous cross-coupling.[6] Mild deprotection.[6] Enables iterative cross-coupling.[6]Requires a dedicated protection step. The MIDA ligand adds significant molecular weight.Mild aqueous base (e.g., NaOH, NaHCO₃, K₃PO₄).[3][6]

Experimental Protocols

Protocol 1: Protection of 7-Methoxyquinolin-4-yl Boronic Acid as its MIDA Boronate

This protocol details the formation of the MIDA boronate of 7-methoxyquinolin-4-yl boronic acid, rendering it a stable and easily handleable reagent.

Workflow Diagram:

Protection_Workflow Start Start: 7-Methoxyquinolin-4-yl boronic acid & MIDA Reaction Reaction: - Toluene - Dean-Stark trap - Reflux Start->Reaction Combine & Heat Workup Work-up: - Cool to RT - Filter solid - Wash with solvent Reaction->Workup Reaction Complete Product Product: 7-Methoxyquinolin-4-yl MIDA boronate Workup->Product Isolate Suzuki_Workflow Start Start: MIDA Boronate, Aryl Halide, Catalyst, Base Reaction Reaction: - Dioxane/Water - Heat (e.g., 80-100 °C) - Inert Atmosphere Start->Reaction Combine & Heat Workup Work-up: - Quench with water - Extract with organic solvent - Dry and concentrate Reaction->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Crude Product Product Product: Coupled Biaryl Purification->Product Isolate

Caption: General workflow for the in situ deprotection and Suzuki-Miyaura coupling.

Materials:

  • 7-Methoxyquinolin-4-yl MIDA boronate

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)

  • Schlenk flask or sealed tube

  • Inert gas supply (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

Procedure:

  • To a Schlenk flask or sealed tube, add the 7-methoxyquinolin-4-yl MIDA boronate (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the degassed solvent system (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours, or until reaction completion is indicated by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Logical Framework for Protecting Group Strategy

The decision to use a protecting group, and the choice of that group, is a critical aspect of synthetic planning. The following diagram illustrates the decision-making process.

Decision_Tree Start Reaction with 7-methoxyquinolin-4-yl boronic acid planned Check_Conditions Are harsh conditions (strong base, high temp) or sensitive functionalities present? Start->Check_Conditions Check_Stability Is the boronic acid prone to decomposition (e.g., protodeborylation)? Check_Conditions->Check_Stability Yes Proceed_Unprotected Proceed with free boronic acid Check_Conditions->Proceed_Unprotected No Use_MIDA Protect as MIDA boronate Check_Stability->Use_MIDA Yes Check_Stability->Proceed_Unprotected No Iterative_Coupling Is iterative cross-coupling required? Use_MIDA->Iterative_Coupling MIDA_Advantage MIDA protection is highly advantageous Iterative_Coupling->MIDA_Advantage Yes

Caption: Decision tree for employing a protecting group strategy.

Conclusion

The strategic use of protecting groups, particularly the N-methyliminodiacetic acid (MIDA) group, is paramount for the successful application of 7-methoxyquinolin-4-yl boronic acid in complex organic synthesis. MIDA boronates offer enhanced stability, ease of handling, and compatibility with a broad array of synthetic transformations. By mitigating common side reactions associated with free boronic acids, these protected derivatives ensure higher yields, improved purity of products, and greater reproducibility. The protocols and strategic framework provided herein are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this important building block in their synthetic endeavors.

References

  • Castillo, J. C., et al. (2018). Sequential Suzuki–Miyaura Cross-coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates. Organic & Biomolecular Chemistry, 16(4), 559-564. Available from: [Link]

  • Lipshutz, B. H., et al. (2016). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 18(15), 3742–3745. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Lee, S., et al. (2021). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters, 23(2), 438-442. Available from: [Link]

  • LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566. Available from: [Link]

  • Burke, M. D., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 130(43), 14067-14069. Available from: [Link]

  • Burke, M. D., et al. (2018). Methods for forming protected organoboronic acids. U.S. Patent 9,908,900.
  • Chem-Station. MIDA boronate. Available from: [Link]

  • Williams, A. L., et al. (2018). Deprotection and derivatisation of C–H functionalised aryl MIDA-DG boronate. Chemical Communications, 54(78), 11002-11005. Available from: [Link]

  • Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599. Available from: [Link]

  • LaPorte, A. J., et al. (2023). MIDA and TIDA Boronates Stabilize α‐Radicals Through B‐N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566. Available from: [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 109(35), 13959-13963. Available from: [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. Available from: [Link]

  • Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599. Available from: [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. Available from: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available from: [Link]

  • Organic Synthesis. Protecting Groups. Available from: [Link]

  • Organic Syntheses. boronic esters. Available from: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • VTechWorks. Synthesis and Application of Boronic Acid Derivatives. Available from: [Link]

  • Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279-1281. Available from: [Link]

  • ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available from: [Link]

  • Reddy, B. V. S., et al. (2016). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 40(12), 10323-10331. Available from: [Link]

  • Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. Available from: [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11211-11232. Available from: [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available from: [Link]

  • MDPI. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Available from: [Link]

  • Wikipedia. Boronic acid. Available from: [Link]

Sources

Application

Scalable synthesis of (7-Methoxyquinolin-4-yl)boronic acid from 4-bromo-7-methoxyquinoline

Executive Summary This guide details the scalable synthesis of (7-methoxyquinolin-4-yl)boronic acid, a critical intermediate for kinase inhibitor development (e.g., c-Met, VEGF). While classical lithium-halogen exchange...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of (7-methoxyquinolin-4-yl)boronic acid, a critical intermediate for kinase inhibitor development (e.g., c-Met, VEGF). While classical lithium-halogen exchange at -78°C is common in academic settings, it poses significant safety and cost challenges at scale.

This protocol prioritizes a Magnesium-Halogen Exchange (Turbo Grignard) route using


  at moderate temperatures (-15°C to 0°C). This method offers superior safety profiles, higher functional group tolerance, and direct access to the boronic acid without the difficult hydrolysis steps associated with pinacol esters. A secondary Modified Miyaura Borylation  protocol is provided for substrates requiring milder conditions.

Strategic Analysis & Route Selection

The Challenge of C-4 Quinoline Borylation

Synthesizing boronic acids at the C-4 position of quinolines presents specific challenges:

  • Instability of Metallated Intermediates: The C-4 lithio-quinoline species is prone to dimerization via nucleophilic attack on the C-2 position of a neighboring quinoline molecule.

  • Protodeboronation: Electron-rich heteroaryl boronic acids are susceptible to C-B bond cleavage under basic aqueous conditions (common in Suzuki couplings).[1]

  • Pinacol Ester Hydrolysis: While Miyaura borylation with

    
     is robust, hydrolyzing the resulting pinacol ester to the free acid is notoriously difficult due to the high stability of the dioxaborolane ring, often requiring oxidative cleavage (NaIO
    
    
    
    ) which is hazardous at scale.
Route Comparison
FeatureRoute A: Turbo Grignard (Recommended) Route B: Lithium Exchange Route C: Miyaura (

)
Reagent



, Pd Catalyst
Temperature -15°C to 0°C (Chiller safe)-78°C (Cryogenic)80°C - 100°C
Scalability High (Manageable exotherms)Low (Difficult heat transfer)Medium (High cost)
Product Form Boronic Acid (Direct)Boronic Acid (Direct)Pinacol Ester (Requires hydrolysis)
Safety High (No pyrophoric

)
Low (Pyrophoric reagents)High

Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic pathway for the recommended Turbo Grignard route and the potential side-reaction (dimerization) that this protocol mitigates.

G cluster_0 Step 1: Activation cluster_1 Step 2: Exchange cluster_2 Step 3: Quench & Hydrolysis SM 4-Bromo-7-methoxyquinoline (Starting Material) Complex Ate-Complex Intermediate SM->Complex Coordination Turbo i-PrMgCl·LiCl (Turbo Grignard) Turbo->Complex MgSpecies 4-Magnesio-7-methoxyquinoline (Transient Species) Complex->MgSpecies Br/Mg Exchange (-15°C) SideProduct Dimerized Side Product (Avoided by Temp Control) MgSpecies->SideProduct Slow warming (>0°C) Boronate Dimethyl Boronate Intermediate MgSpecies->Boronate Electrophilic Trap (B(OMe)3) Borate Trimethyl Borate B(OMe)3 Borate->Boronate Product (7-Methoxyquinolin-4-yl) boronic acid Boronate->Product Hydrolysis Acid Acidic Hydrolysis (H3O+) Acid->Product

Caption: Mechanistic pathway of the Magnesium-Halogen exchange. Strict temperature control (-15°C) prevents the formation of the dimerized side product shown in red.

Protocol A: Turbo Grignard Exchange (Primary)

This protocol utilizes the "Turbo Grignard" reagent (


), which forms a highly reactive "ate" complex, accelerating the exchange rate and allowing it to proceed at non-cryogenic temperatures while stabilizing the magnesiated intermediate.
Reagents & Equipment
  • Starting Material: 4-Bromo-7-methoxyquinoline (1.0 equiv).

  • Reagent:

    
     (1.3 M in THF, 1.1 equiv). Note: Commercial solution is recommended for consistency.
    
  • Quench: Trimethyl borate (

    
    , 2.0 equiv). Must be distilled or high purity (anhydrous).
    
  • Solvent: Anhydrous THF (Tetrahydrofuran), kept under Argon.

  • Equipment: Jacketed glass reactor (for scale >100g) or 3-neck flask, internal temperature probe, mechanical stirrer, inert gas (Ar/N2) line.

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry the reactor and flush with Argon for 15 minutes.

  • Charge 4-Bromo-7-methoxyquinoline (e.g., 10.0 g, 42 mmol) and anhydrous THF (100 mL, 10 V).

  • Initiate stirring and cool the internal temperature to -15°C . Critical: Do not cool below -20°C as solubility may decrease; do not exceed -5°C to avoid dimerization.

Step 2: Magnesium-Halogen Exchange

  • Add

    
      solution (35.5 mL, 46.2 mmol) dropwise via addition funnel over 30 minutes.
    
  • Maintain internal temperature between -15°C and -10°C during addition.

  • Stir at -15°C for 1 hour.

  • In-Process Control (IPC): Quench a 50 µL aliquot with MeOH. Analyze by HPLC.

    • Pass Criteria: < 2% Starting Bromide remaining. The major peak should be 7-methoxyquinoline (the protonated product of the quench).

Step 3: Electrophilic Quench

  • Add Trimethyl borate (9.4 mL, 84 mmol) rapidly in one portion. Note: The reaction with borate is extremely fast and exothermic. Ensure cooling capacity is maximum.

  • Allow the reaction to warm slowly to room temperature (20-25°C) over 2 hours.

Step 4: Hydrolysis & Isolation

  • Cool the mixture to 0°C.

  • Add 1M HCl (aqueous) dropwise until pH reaches ~5-6. Caution: Gas evolution and exotherm.

  • Stir for 30 minutes to hydrolyze the dimethyl boronate species.

  • Adjust pH to 7.0 using saturated NaHCO

    
    .
    
  • Extract with 2-Methyltetrahydrofuran (MeTHF) (3 x 50 mL). Why MeTHF? It extracts boronic acids better than EtOAc and separates from water more cleanly.

  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Triturate the crude solid with cold Diethyl Ether (

    
    ) or Acetonitrile to remove de-brominated impurities. Filter and dry.
    

Protocol B: Modified Miyaura Borylation (Alternative)

Use this route if the substrate contains functional groups sensitive to Grignard reagents (e.g., ketones, nitriles).[2] To avoid the pinacol hydrolysis issue, we use Tetrahydroxydiboron (BBA) or a Diethanolamine (DEA) workup.

Reagents
  • Catalyst:

    
     (3 mol%).
    
  • Boron Source: Bis(pinacolato)diboron (

    
    , 1.1 equiv).
    
  • Base: Potassium Acetate (KOAc, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Procedure with DEA Workup (The "Scalable" Trick)
  • Coupling: Combine bromide,

    
    , KOAc, and Pd catalyst in Dioxane. Heat at 90°C for 4-6 hours until conversion is complete.
    
  • Filtration: Filter hot through Celite to remove Pd black.

  • Transesterification (Critical Step):

    • To the filtrate, add Diethanolamine (DEA) (1.2 equiv relative to

      
      ).
      
    • Stir at room temperature for 2 hours. The DEA-boronate complex will precipitate as a solid.

    • Filter the solid. This removes the pinacol and most organic impurities.

  • Hydrolysis to Acid:

    • Suspend the DEA complex in water/THF (1:1).

    • Add 1M HCl until pH < 3. Stir for 1 hour.

    • Extract the free boronic acid into MeTHF or EtOAc.

Process Workflow Diagram

Workflow cluster_Method Select Method Start Start: 4-Bromo-7-methoxyquinoline Decide Sensitive Groups present? Start->Decide TurboSetup Setup: Anhydrous THF, -15°C Reagent: iPrMgCl·LiCl Decide->TurboSetup No (Standard) MiyauraSetup Setup: Pd(dppf)Cl2, KOAc B2pin2, 90°C Decide->MiyauraSetup Yes (Ketones/Esters) Exchange Exchange: 1h at -15°C IPC: Check for Bromide TurboSetup->Exchange Quench Quench: Add B(OMe)3 Warm to RT Exchange->Quench Hydrolysis Hydrolysis: 1M HCl to pH 6 Extract w/ MeTHF Quench->Hydrolysis Final Final Product: (7-Methoxyquinolin-4-yl)boronic acid Hydrolysis->Final DEATrap Purification: Add Diethanolamine Isolate Solid Complex MiyauraSetup->DEATrap AcidRelease Release: 1M HCl Hydrolysis Isolate Boronic Acid DEATrap->AcidRelease AcidRelease->Final

Caption: Decision tree and process flow for selecting between the Turbo Grignard (Blue) and Modified Miyaura (Red) protocols.

Analytical Quality Control (QC)

Boronic acids are difficult to characterize due to their tendency to dehydrate into boroxines (cyclic trimers).

  • 1H NMR (DMSO-d6):

    • Look for the broad singlets of

      
       around 8.0-9.0 ppm.
      
    • Note: The presence of water in DMSO can broaden these peaks significantly. Adding a drop of

      
       will exchange them out, confirming they are OH protons.
      
  • Mass Spectrometry (ESI):

    • Boronic acids often do not show the molecular ion

      
      . Instead, look for the ester formed with the solvent (e.g., 
      
      
      
      ) or the boroxine trimer
      
      
      .
  • Purity Check (HPLC):

    • Use a mobile phase with 0.1% Formic Acid.

    • Caution: Boronic acids can streak on silica. Reverse phase (C18) is preferred.

References

  • Knochel, P. et al. "A Selective and Practical Bromine–Metal Exchange on Bromoheterocyclics bearing Substituents with an Acidic Proton under Non-Cryogenic Conditions." Angewandte Chemie International Edition, 2003, 42, 4302.[2] Link

  • Molander, G. A. et al. "Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron."[3] Organic Letters, 2013, 15, 3380. Link

  • Miyaura, N. et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 1995, 60, 7508. Link

  • Carbogen Amcis. "Development and Scale-up of a Miyaura Borylation Process." Process Research & Development Case Study. Link

  • Achilli, C. et al. "Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH."[4] Cent.[2][3][5][6][7][8][9][10] Eur. J. Chem., 2013, 11, 137. Link

Sources

Method

Application Note: Chan-Lam Coupling of 7-Methoxyquinolin-4-yl Boronic Acid

Executive Summary & Strategic Rationale Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Optimization of C–N and C–O bond formation using the chemically labile 7-methoxyquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Optimization of C–N and C–O bond formation using the chemically labile 7-methoxyquinolin-4-yl boronic acid.

The 7-methoxyquinolin-4-yl moiety is a privileged scaffold in kinase inhibitors (e.g., Lenvatinib analogs) and antimalarial agents. While Suzuki-Miyaura coupling is the standard for C–C bond formation, introducing heteroatoms (N, O) at the C4 position via Chan-Lam coupling offers a milder, copper-mediated alternative to Buchwald-Hartwig aminations/etherifications. This avoids the use of expensive palladium catalysts and harsh bases that may degrade the electron-rich quinoline core.

The Critical Challenge: Heteroaryl boronic acids, particularly those with boron at the C2 or C4 position relative to the nitrogen (alpha/gamma positions), are notoriously unstable. They undergo rapid protodeboronation (hydrolysis of the C–B bond) in the presence of water or protons, often faster than the desired transmetallation step.[1] The 7-methoxy group (electron-donating) increases the basicity of the quinoline nitrogen, potentially accelerating this decomposition via zwitterionic intermediates.

This guide provides a specialized protocol designed to:

  • Suppress Protodeboronation: Through strict moisture control and base buffering.

  • Enhance Transmetallation: Using ligand-accelerated copper species.

  • Maximize Yield: By balancing oxidative turnover with substrate stability.

Substrate Analysis: 7-Methoxyquinolin-4-yl Boronic Acid

Before initiating the reaction, the operator must understand the specific electronic behavior of this substrate.

FeatureChemical ConsequenceOperational Countermeasure
C4-Boronic Acid High susceptibility to hydrolytic C–B bond cleavage (Protodeboronation).Strict Anhydrous Conditions: Use 4Å Molecular Sieves (MS). Avoid aqueous workups until completion.
Quinoline Nitrogen Lewis basicity can poison the Cu catalyst by competitive coordination.Sacrificial/Stronger Ligand: Use Pyridine or DMAP in excess to maintain the active catalytic cycle.
7-Methoxy Group Electron-Donating Group (EDG) increases electron density on the ring.Oxidant Requirement: Faciliates reductive elimination, but requires an efficient oxidant (O₂ balloon) to re-oxidize Cu(I) to Cu(II).

Mechanistic Pathway & Logic

The success of this reaction hinges on the competition between the Productive Cycle (Transmetallation


 Reductive Elimination) and the Destructive Pathway  (Protodeboronation).
Graphviz Diagram: Chan-Lam Cycle vs. Protodeboronation

ChanLamMechanism Cu2 Cu(II) Species (Active Catalyst) Complex_A Cu(II)-Nucleophile Complex Cu2->Complex_A + Nucleophile (R-NH2/R-OH) + Base Transmetal Transmetallation (Rate Limiting) Complex_A->Transmetal + Substrate Cu3 High-Valent Cu(III) Intermediate Transmetal->Cu3 Oxidation (O2) Cu3->Cu2 Regeneration Product Coupled Product (C-N / C-O Bond) Cu3->Product Reductive Elimination Substrate 7-Methoxyquinolin-4-yl Boronic Acid Substrate->Transmetal Decomp Protodeboronation (7-Methoxyquinoline + B(OH)3) Substrate->Decomp H2O / H+ (Avoid!)

Caption: The productive catalytic cycle (center) competes with the irreversible protodeboronation pathway (red dashed line). Success requires accelerating transmetallation and eliminating moisture.

Detailed Experimental Protocols

Protocol A: C–N Coupling (Amination)

Application: Coupling with anilines, aliphatic amines, or sulfonamides. System: Cu(OAc)₂ / Pyridine / O₂ (Balloon)

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 7-Methoxyquinolin-4-yl boronic acid (1.5 – 2.0 equiv). Note: Excess is required due to instability.

  • Nucleophile: Amine (1.0 equiv).

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (Anhydrous preferred).

    • Standard Loading: 20 mol%[11][14][15]

    • Difficult Substrates: 1.0 equiv (Stoichiometric Cu is often more reliable for C4-quinolines to outpace decomposition).

  • Ligand/Base: Pyridine (2.0 – 3.0 equiv). Acts as a base to deprotonate the amine and a ligand to stabilize Cu.

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (Anhydrous).

  • Additives: Activated 4Å Molecular Sieves (Powdered).

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon.

  • Charging: Add Cu(OAc)₂ (0.2 mmol, 20 mol%) and 7-methoxyquinolin-4-yl boronic acid (1.5 mmol, 1.5 equiv).

    • Critical Step: Add 200 mg of activated powdered 4Å Molecular Sieves.

  • Solvation: Add anhydrous DCM (5 mL).

  • Activation: Add Pyridine (3.0 mmol, 3 equiv) and the Amine nucleophile (1.0 mmol, 1 equiv). Stir for 5 minutes.

    • Observation: The solution should turn a deep blue/green color indicating Cu-pyridine complex formation.

  • Oxidation: Purge the headspace briefly with Oxygen (O₂) and attach an O₂ balloon (1 atm).

    • Safety: Ensure no organic solvents are near open flames/sparks when handling O₂.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 12–24 hours.

    • Note: Heating (>40°C) significantly increases protodeboronation. Keep at RT unless reactivity is zero.

  • Workup:

    • Filter the mixture through a pad of Celite to remove molecular sieves and copper salts.

    • Wash the pad with EtOAc or MeOH.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: C–O Coupling (Etherification)

Application: Coupling with phenols or aliphatic alcohols. System: Cu(OAc)₂ / TEA / TEMPO (Optional)

Phenols are less nucleophilic than amines, often requiring slightly more vigorous conditions. However, for this labile boronic acid, we prioritize stability.

Reagents
  • Substrate: 7-Methoxyquinolin-4-yl boronic acid (2.0 equiv).

  • Nucleophile: Phenol derivative (1.0 equiv).

  • Catalyst: Cu(OAc)₂ (0.5 – 1.0 equiv). Higher loading recommended for ethers.

  • Base: Triethylamine (TEA) (2.0 equiv) or Pyridine (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DCM.

  • Desiccant: 4Å Molecular Sieves.

Step-by-Step Procedure
  • Setup: In a dried vial, combine Phenol (1.0 equiv), Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and 4Å MS.

  • Solvent: Add anhydrous MeCN (0.1 M concentration relative to phenol).

  • Base Addition: Add TEA (2.0 equiv) slowly.

  • Atmosphere: Perform the reaction open to air (using a drying tube) or under an O₂ balloon.

    • Tip: If using air, ensure the environment is not humid. An O₂ balloon is safer for moisture control.

  • Reaction: Stir at Room Temperature for 24 hours.

  • Monitoring: Check LC-MS. Look for the product mass (M+H) and the protodeboronated byproduct (7-methoxyquinoline, Mass = Substrate - B(OH)₂ + H).

    • Decision Point: If protodeboronation is high and product is low, add another 1.0 equiv of boronic acid and continue stirring.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield / High Protodeboronation Moisture in solvent or air; Substrate instability.1. Double the amount of 4Å Molecular Sieves.2. Switch to Stoichiometric Cu(OAc)₂ (1.1 equiv) to bypass the re-oxidation cycle delay.3. Use the Pinacol Ester derivative instead of the free acid (slower reaction but more stable).
No Reaction (Starting Material Intact) Catalyst poisoning by Quinoline N; Poor oxidation.1. Switch ligand to 2,2'-Bipyridine (1:1 with Cu).2. Ensure vigorous stirring (O₂ mass transfer is rate-limiting).
Green Catalyst turns Red/Brown Catalyst "death" (Reduction to Cu(0) or insoluble Cu(I)).Insufficient re-oxidation. Refill O₂ balloon or add a co-oxidant like TEMPO (10 mol%).
Homocoupling of Boronic Acid Oxidative dimerization of the boronic acid.Add the boronic acid slowly (portion-wise) over 2 hours to keep its concentration low relative to the nucleophile.

Safety & Handling

  • Copper Salts: Toxic to aquatic life. Dispose of all copper waste in designated heavy metal containers.

  • Boronic Acids: Generally low toxicity, but 4-quinolyl derivatives may possess biological activity (kinase inhibition). Handle with gloves/mask.

  • DCM/Pyridine: Toxic and carcinogenic. Perform all operations in a fume hood.

  • Oxygen Balloons: Fire hazard. Ground all glassware and avoid static discharge.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Vantourout, J. C., & Watson, A. J. B. (2017).[13] "Chan–Lam Coupling: A Powerful Tool for the Formation of C–N, C–O, and C–S Bonds." Chemical Society Reviews, 46, 46-57. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of 4-quinolyl boronic acids

Welcome to the technical support center for researchers working with 4-quinolyl boronic acids. This guide is designed to provide expert insights and practical solutions to common challenges, with a primary focus on preve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-quinolyl boronic acids. This guide is designed to provide expert insights and practical solutions to common challenges, with a primary focus on preventing the undesired side reaction of protodeboronation. As professionals in chemical research and drug development, we understand that reaction efficiency and product purity are paramount. This resource combines mechanistic understanding with field-proven protocols to help you navigate the complexities of using these valuable reagents.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem for 4-quinolyl boronic acids?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process converts your valuable boronic acid starting material into the corresponding simple quinoline, which is an unproductive and often difficult-to-remove byproduct.

4-quinolyl boronic acids, like many heteroaromatic boronic acids, are particularly susceptible to this side reaction.[2] The quinoline ring contains a basic nitrogen atom, which can influence the electronic properties and stability of the molecule.[1] In the basic aqueous media frequently used for Suzuki-Miyaura cross-coupling reactions, the boronic acid is converted into a more reactive boronate anion ([ArB(OH)₃]⁻), which is a key intermediate in the protodeboronation pathway.[3][4][5] The combination of the heteroaromatic system and the reaction conditions creates a scenario where protodeboronation can compete significantly with the desired cross-coupling reaction.

Q2: How can I identify if protodeboronation is the primary cause of my low reaction yield?

A2: The most direct evidence of protodeboronation is the detection of quinoline (the "proto" product) as a major byproduct in your reaction mixture. This can be confirmed by analytical techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Look for a peak with the mass corresponding to quinoline.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this can identify and quantify the volatile quinoline byproduct.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Compare the spectrum of your crude reaction mixture to a reference spectrum of quinoline. The characteristic aromatic signals of the quinoline ring will be a clear indicator.

If you observe a significant amount of quinoline alongside unreacted starting materials or a low yield of your desired coupled product, protodeboronation is a highly likely culprit.[6]

Q3: What are the best practices for storing and handling 4-quinolyl boronic acids to ensure their stability?

A3: Proper storage is the first line of defense against reagent degradation. Boronic acids are generally stable solids, but they can be hygroscopic, meaning they absorb moisture from the air.[7] Absorbed water can accelerate decomposition pathways even before the reagent is used in a reaction.

Recommended Storage Protocol:

  • Container: Store the boronic acid in a tightly sealed, airtight container. The original manufacturer's container is often ideal.[7][8]

  • Environment: Keep the container in a cool, dry, and dark place. A desiccator or a dry box is highly recommended to minimize exposure to atmospheric moisture.[8]

  • Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, consider storing the container inside a larger vessel backfilled with an inert gas like argon or nitrogen.

  • Handling: When weighing out the reagent, do so quickly in an environment with low humidity. Avoid leaving the container open to the atmosphere for extended periods.

Troubleshooting Guide: Minimizing Protodeboronation in Suzuki-Miyaura Reactions

This section addresses specific experimental failures with a focus on causative factors and actionable solutions. The core principle of our troubleshooting strategy is to adjust reaction parameters to favor the rate of the desired Suzuki-Miyaura coupling over the rate of protodeboronation.

Scenario 1: "My reaction yield is low, and LC-MS analysis shows a large peak for quinoline."

This is a classic case of protodeboronation outcompeting your desired cross-coupling. The issue likely lies in your reaction conditions being too harsh or suboptimal for this specific substrate.

The diagram below illustrates the critical juncture where the boronate intermediate can either proceed through the productive transmetalation step or the unproductive protodeboronation pathway.

G cluster_0 Reaction Start cluster_1 Activation cluster_2 Productive Pathway cluster_3 Unproductive Pathway 4-Quinolyl-B(OH)2 4-Quinolyl-B(OH)2 Boronate [4-Quinolyl-B(OH)3]- 4-Quinolyl-B(OH)2->Boronate + Base (OH-) Transmetalation Transmetalation (with Pd-ArX complex) Boronate->Transmetalation Fast & Efficient Catalyst Protodeboronation Protodeboronation (Proton Source, e.g., H2O) Boronate->Protodeboronation Slows with Optimized Conditions Coupled_Product Desired Coupled Product Transmetalation->Coupled_Product Reductive Elimination Quinoline Quinoline Byproduct Protodeboronation->Quinoline

Caption: Competing pathways for the activated boronate intermediate.

The rate of protodeboronation is highly sensitive to the reaction environment.[6][9] By carefully tuning your conditions, you can significantly suppress this side reaction.

ParameterProblematic ConditionRecommended SolutionRationale
Base Strong, aqueous bases (e.g., NaOH, Ba(OH)₂)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Strong bases in water generate a high concentration of the reactive boronate anion, accelerating protodeboronation.[4][10] Weaker bases provide sufficient activity for the Suzuki coupling while minimizing the rate of the side reaction.[11]
Solvent High concentration of water or protic solvents (e.g., alcohols)Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF) with minimal water (2-3 equivalents often sufficient for K₃PO₄)Water is the proton source for protodeboronation. Minimizing its content directly slows this undesired pathway.[6][11]
Temperature High temperatures (e.g., >100 °C)The lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C)Protodeboronation has a significant activation energy. Lowering the temperature can disproportionately slow this side reaction compared to the palladium-catalyzed coupling.[6]
Catalyst Loading Too low (<1 mol%)Sufficient catalyst loading (2-5 mol%) with a highly active ligand (e.g., Buchwald-type biarylphosphines like XPhos or RuPhos)A more active catalyst system increases the rate of the desired transmetalation and reductive elimination steps, allowing the productive pathway to outcompete protodeboronation.[1][12]

If optimizing reaction parameters is insufficient, the most robust strategy is to replace the boronic acid with a more stable derivative.[13] Boronic esters, such as pinacol esters or MIDA boronates, act as "slow-release" reservoirs for the boronic acid.[1][11]

G Start Start with Stable 4-Quinolyl Boronate Ester (e.g., Pinacol, MIDA) Hydrolysis Slow, Controlled Hydrolysis in Reaction Medium Start->Hydrolysis BA_Low_Conc Low, Steady-State Concentration of 4-Quinolyl Boronic Acid Hydrolysis->BA_Low_Conc Suzuki Rapid Consumption in Suzuki-Miyaura Catalytic Cycle BA_Low_Conc->Suzuki Side_Reaction Protodeboronation Minimized (Low [BA] prevents side reaction) BA_Low_Conc->Side_Reaction Product High Yield of Desired Product Suzuki->Product

Caption: "Slow-Release" strategy using boronate esters to minimize protodeboronation.

Experimental Protocols

Protocol 1: Conversion of 4-Quinolyl Boronic Acid to its Pinacol Ester

This protocol provides a general method for protecting the boronic acid functional group to enhance its stability prior to its use in cross-coupling.

Materials:

  • 4-Quinolyl boronic acid

  • Pinacol (1.1 equivalents)

  • Anhydrous Toluene or THF

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 4-quinolyl boronic acid and 1.1 equivalents of pinacol.

  • Add a sufficient volume of anhydrous toluene or THF to dissolve or suspend the reagents.

  • Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C. The reaction progress can be monitored by TLC or LC-MS to observe the disappearance of the starting boronic acid. Note: For some systems, a Dean-Stark apparatus may be used to remove the water byproduct and drive the equilibrium.

  • Once the reaction is complete, add a drying agent (e.g., MgSO₄), stir for 15 minutes, and then filter to remove the solids.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-quinolyl boronic acid pinacol ester.

  • The crude product can be purified by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Optimized Suzuki-Miyaura Coupling using 4-Quinolyl Boronic Acid Pinacol Ester

This protocol is designed to maximize the yield of the desired product by minimizing protodeboronation.

Materials:

  • 4-Quinolyl boronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Aryl halide or triflate (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4.5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane)

  • Minimal water (3.0 equivalents, if using K₃PO₄)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), 4-quinolyl boronic acid pinacol ester (1.2 eq), K₃PO₄ (3.0 eq), palladium precatalyst, and ligand.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe. If using K₃PO₄, add the small quantity of degassed water at this stage.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove inorganic salts.

  • Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

By implementing these informed strategies and protocols, you can effectively overcome the challenge of protodeboronation and achieve higher yields and purity in your synthesis of quinoline-containing compounds.

References

  • ResearchGate. (2025). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]

  • ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • Liverpool John Moores University Research Online. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. [Link]

  • PubMed. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Royal Society of Chemistry. (2023). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. [Link]

  • The Journal of Organic Chemistry. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

  • Royal Society of Chemistry. (n.d.). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. [Link]

  • National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Lab Alley. (2024). How to Store Boric Acid. [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of (7-Methoxyquinolin-4-yl)boronic Acid in Basic Media

Welcome to the technical support guide for (7-Methoxyquinolin-4-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (7-Methoxyquinolin-4-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The inherent reactivity that makes this compound valuable, particularly in palladium-catalyzed cross-coupling reactions, also presents a significant challenge: instability in the basic media required for many of these transformations. This guide provides in-depth answers, troubleshooting strategies, and validated protocols to mitigate degradation and maximize your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of (7-Methoxyquinolin-4-yl)boronic acid.

Q1: What is protodeboronation and why is it a significant problem with my (7-Methoxyquinolin-4-yl)boronic acid?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In your case, this converts (7-Methoxyquinolin-4-yl)boronic acid into the byproduct 7-methoxyquinoline. This process is particularly problematic in widely used reactions like the Suzuki-Miyaura coupling, as it irreversibly consumes your starting material, leading to reduced yields of the desired coupled product and introducing a significant impurity that can complicate purification.[2][3]

Q2: What specific experimental factors accelerate the protodeboronation of my boronic acid?

A2: Several factors critically influence the rate of protodeboronation. Understanding these is the first step toward mitigating the issue:

  • pH / Base Strength: The reaction pH is a dominant factor.[2][4] Protodeboronation is often catalyzed by base.[1] Strong bases (e.g., NaOH, KOH) deprotonate the boronic acid to form a tetrahedral boronate anion, [ArB(OH)₃]⁻. While this species is necessary for the transmetalation step in Suzuki coupling, it is also significantly more susceptible to protodeboronation than the neutral boronic acid.[3][5]

  • Temperature: Higher reaction temperatures directly increase the kinetic rate of both the desired coupling and the undesired protodeboronation.[2]

  • Solvent System: The presence of water, common in many Suzuki-Miyaura protocols, provides a proton source for the C-B bond cleavage, facilitating protodeboronation.[2]

  • Reaction Time: Longer reaction times naturally provide more opportunity for the degradation to occur.

  • Catalyst Activity: If the palladium catalyst system is inefficient, the desired cross-coupling reaction will be slow. This allows the competing protodeboronation side reaction, which occurs independently of the catalyst, to become a major pathway, consuming the starting material before it can be productively used.[2]

Q3: How can I definitively confirm that protodeboronation is the cause of my low yields?

A3: The primary evidence is the detection and quantification of the protodeboronated byproduct, 7-methoxyquinoline. The most common analytical methods for this are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the quickest method. You can monitor the reaction mixture over time, looking for a peak with the mass corresponding to 7-methoxyquinoline. Comparing its peak area to your starting material and desired product provides a semi-quantitative measure of the reaction's progress and efficiency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of a crude ¹H NMR of your reaction mixture will show characteristic signals for 7-methoxyquinoline, which will be distinct from your boronic acid starting material and the coupled product. Integration of these signals can provide a quantitative ratio of the species present.

Q4: Does the basic nitrogen atom in the quinoline ring contribute to the instability?

A4: Yes, it can. Basic heteroaromatic boronic acids can exhibit complex protodeboronation mechanisms.[1] While the nitrogen in the 7-methoxyquinoline core is not directly adjacent to the boronic acid group (as in highly unstable 2-pyridylboronic acids), its presence influences the overall electronic properties of the aromatic system. Furthermore, under certain pH conditions, it can exist in a protonated state, which may alter the molecule's susceptibility to degradation pathways. For boronic acids with a basic nitrogen atom, zwitterionic species can sometimes form under neutral pH conditions, leading to rapid protodeboronation through unimolecular fragmentation, though this is less common under the strongly basic conditions of a typical Suzuki coupling.[1]

Section 2: Troubleshooting Guide for Low Reaction Yields

This guide provides a systematic approach to overcoming challenges associated with the instability of (7-Methoxyquinolin-4-yl)boronic acid.

Problem: My Suzuki-Miyaura reaction with (7-Methoxyquinolin-4-yl)boronic acid results in a low yield of the desired product, and I have identified 7-methoxyquinoline as the major byproduct.

This indicates that the rate of protodeboronation is significantly competing with, or exceeding, the rate of your desired cross-coupling reaction. The following workflow is designed to diagnose and solve this issue.

Caption: A workflow for troubleshooting low yields due to protodeboronation.

Section 3: Experimental Protocols

The following protocols provide actionable strategies to improve the stability and utility of (7-Methoxyquinolin-4-yl)boronic acid.

Protocol 1: General Optimized Suzuki-Miyaura Coupling

This protocol uses milder conditions to kinetically favor the cross-coupling reaction over protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), (7-Methoxyquinolin-4-yl)boronic acid (1.2-1.5 eq.), a mild base such as K₃PO₄ (3.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ with SPhos, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water (e.g., Dioxane/H₂O 4:1). Minimize the amount of water where possible.

  • Reaction Execution: Heat the reaction mixture to the lowest effective temperature (start screening at 70-80 °C). Stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC, checking for the consumption of starting materials and the formation of both the desired product and the 7-methoxyquinoline byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of the Pinacol Ester Derivative

Converting the boronic acid to a more stable boronate ester can significantly suppress protodeboronation by employing a "slow-release" mechanism.[1][2]

  • Ester Formation: In a round-bottom flask, dissolve (7-Methoxyquinolin-4-yl)boronic acid (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent like toluene or THF.

  • Dehydration: Heat the mixture at reflux with a Dean-Stark apparatus to remove water and drive the esterification to completion. Alternatively, add a drying agent like anhydrous MgSO₄ and stir at room temperature overnight.

  • Isolation: Once the reaction is complete (monitored by NMR or LC-MS), remove the solvent under reduced pressure. The resulting crude pinacol ester is often sufficiently pure to be used directly in the subsequent coupling reaction.

  • Suzuki-Miyaura Coupling: Use the prepared (7-Methoxyquinolin-4-yl)boronic acid pinacol ester (1.2-1.5 eq.) in place of the boronic acid in Protocol 1. The basic aqueous conditions of the coupling reaction will slowly hydrolyze the ester in situ, releasing the active boronic acid at a low concentration, which minimizes the rate of protodeboronation.[6]

Protocol 3: Advanced "Slow-Release" Strategy using MIDA Boronate Esters

For particularly challenging substrates where even pinacol esters are not stable enough, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and a reliable slow-release profile.[1][7]

  • MIDA Ester Formation: (7-Methoxyquinolin-4-yl)boronic acid can be converted to its MIDA ester following established literature procedures, typically by reacting with MIDA and heating in a solvent like DMSO. These MIDA esters are exceptionally stable, often crystalline solids that are robust to chromatography.[7]

  • Suzuki-Miyaura Coupling: Use the purified MIDA boronate ester (1.1-1.2 eq.) in a Suzuki-Miyaura reaction. A key difference is that the slow hydrolysis often requires a specific set of conditions, typically a mild base like K₃PO₄ in a THF/water solvent system at moderate temperatures (e.g., 70 °C).[8] The reaction may require longer times, but the controlled release of the boronic acid maintains an extremely low steady-state concentration, effectively shutting down the protodeboronation pathway.

Section 4: Data and Mechanistic Visualization

Table 1: Qualitative Comparison of Bases for Suzuki-Miyaura Coupling
BaseStrengthTypical ConditionsProtodeboronation RiskRecommendation
NaOH, KOH StrongAqueous solutionsVery High Avoid unless absolutely necessary for a specific substrate.
Na₂CO₃, Cs₂CO₃ ModerateAqueous solutionsModerate to High Common, but can still lead to significant protodeboronation.
K₃PO₄, K₂CO₃ Mild/ModerateAqueous solutionsLow to Moderate Recommended starting point. Often provides a good balance of reactivity and stability.[8]
Organic Bases (e.g., Et₃N) WeakAnhydrous conditionsLow Used in specific anhydrous coupling protocols; may not be effective for all substrates.
KF WeakAnhydrous or aqueousLow Effective for activating boronic acids, especially with base-labile functional groups.[5]
Diagram 1: Competing Reaction Pathways

This diagram illustrates the critical choice point for the boronate anion: productive cross-coupling versus destructive protodeboronation.

Sources

Troubleshooting

Technical Support Center: Optimization of Base Choice for Heteroaryl Boronic Acid Coupling

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection, a critical parameter for the success of these powerful C-C bond-forming reactions. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction?

The base plays a crucial, multifaceted role in the Suzuki-Miyaura catalytic cycle.[1] Its most critical function is to activate the boronic acid for the transmetalation step.[2] It does this by reacting with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[3][4] This "ate" complex is more readily transferred to the palladium center, facilitating the key C-C bond formation.[2][3]

Q2: Why is base selection so critical specifically for heteroaryl boronic acids?

Heteroaryl boronic acids introduce specific challenges not always present with simpler aryl boronic acids. These challenges include:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, often accelerated by a strong base, is a major competing side reaction.[5][6] Electron-rich or certain nitrogen-containing heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[6][7]

  • Catalyst Inhibition: The Lewis basic heteroatoms (like nitrogen in pyridines or imidazoles) can coordinate to the palladium catalyst, potentially inhibiting its activity.[7][8] The choice of base can influence the equilibrium of these interactions.

  • Substrate Stability: Many heteroaryl compounds are sensitive to strongly basic conditions, which can lead to degradation or unwanted side reactions.

Q3: What are the most common classes of bases used in these couplings?

Commonly used bases can be categorized as inorganic or organic:

  • Inorganic Bases:

    • Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)[1]

    • Phosphates (e.g., K₃PO₄)[1]

    • Hydroxides (e.g., NaOH, KOH)[1]

    • Fluorides (e.g., KF)[1]

  • Organic Bases:

    • Amines (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

In general, inorganic bases like carbonates and phosphates often provide higher yields in Suzuki couplings compared to organic bases.[1]

Q4: How does the pKa of a base influence the reaction?

The pKa of the base's conjugate acid (pKaH) is a measure of its strength. A higher pKaH indicates a stronger base. The base must be strong enough to deprotonate the boronic acid to form the active boronate species. However, a base that is too strong can accelerate undesirable side reactions like protodeboronation or decomposition of sensitive substrates. The optimal base often represents a compromise between efficient catalysis and minimal side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: Low or No Product Yield with Unreacted Starting Materials

Q: My reaction is sluggish, and I'm recovering most of my starting materials. I suspect an issue with the base. What should I investigate?

A: This is a classic issue often traced back to inefficient activation of the boronic acid or catalyst inhibition. The base is central to resolving this.

Causality:

  • Insufficient Base Strength: The selected base may be too weak (have a low pKaH) to effectively generate the reactive boronate species from your specific heteroaryl boronic acid.

  • Poor Solubility: The base may not be sufficiently soluble in the chosen solvent system, leading to a low effective concentration and slow reaction rates. Cesium carbonate (Cs₂CO₃), for instance, is often favored for its higher solubility in organic solvents.[1]

  • Inappropriate Base/Solvent Combination: Some bases require the presence of water to be effective (e.g., carbonates forming bicarbonate and hydroxide in situ).[3] If you are running strictly anhydrous conditions, a base like potassium phosphate (K₃PO₄) might be a better choice.[6]

Troubleshooting Workflow:

start Low Yield: Unreacted Starting Materials check_pka Is the base strong enough? (Check pKa Table) start->check_pka check_sol Is the base soluble in the solvent? check_pka->check_sol Yes screen_stronger Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) check_pka->screen_stronger No screen_solvents Change solvent or use a more soluble base (e.g., Cs₂CO₃ in organic solvents) check_sol->screen_solvents No protocol Run a systematic base screening experiment check_sol->protocol Yes screen_stronger->protocol screen_solvents->protocol

Caption: Decision tree for troubleshooting low yield.

Experimental Protocol: Systematic Base Screening

  • Setup: Prepare multiple reaction vials under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To each vial, add your heteroaryl halide (1.0 mmol), heteroaryl boronic acid (1.2-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and ligand.

  • Base Variation: To separate vials, add an equimolar amount (e.g., 2.0 mmol) of different bases:

    • Vial 1: K₂CO₃

    • Vial 2: Cs₂CO₃

    • Vial 3: K₃PO₄

    • Vial 4: Na₂CO₃

  • Solvent: Add the chosen solvent system (e.g., 1,4-dioxane/water 5:1, 10 mL).

  • Reaction: Heat all reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Analysis: Compare the conversion to product across the different bases to identify the most effective one for your substrate combination.

Problem 2: Significant Protodeboronation of the Heteroaryl Boronic Acid

Q: I'm observing a significant amount of the corresponding heteroarene (Ar-H) byproduct, indicating my boronic acid is decomposing. How can I prevent this?

A: Protodeboronation is a common pitfall with electron-rich or sensitive heteroaryl boronic acids, and the base is a key factor in its rate.[5][6]

Causality:

  • Excessively Strong Base: Highly basic conditions, especially in the presence of water, can accelerate the cleavage of the C-B bond.[5]

  • pH Effects: The rate of protodeboronation can be highly pH-dependent. The reaction may be accelerated when the pH is close to the pKa of the boronic acid itself.[9]

  • Water Content: While some water is often necessary, excessive amounts can serve as the proton source for this unwanted side reaction.[6]

Troubleshooting Strategies:

  • Switch to a Milder Base: If you are using a strong base like NaOH or KOH, consider switching to a weaker inorganic base like K₂CO₃ or even potassium fluoride (KF), which can be effective while being less harsh.[2]

  • Use Anhydrous Conditions: Employing anhydrous conditions with a base like K₃PO₄ can minimize the availability of protons.[6] Note that K₃PO₄ often requires a few equivalents of water to be effective.[6]

  • Use Stabilized Boron Reagents: Consider converting your heteroaryl boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester) or a trifluoroborate salt.[5][10] These reagents often exhibit greater stability and slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[5]

Data Table: Comparison of Common Bases

BaseTypical pKaH (Conjugate Acid)Common SolventsKey Characteristics
K₃PO₄ ~12.3 (for HPO₄²⁻)Dioxane, Toluene, DMFStrong, often used in anhydrous or low-water conditions. Effective for challenging couplings.
Cs₂CO₃ ~10.3 (for HCO₃⁻)Dioxane, Toluene, DMFHighly soluble in organic solvents, often used for difficult or sterically hindered substrates.[1]
K₂CO₃ ~10.3 (for HCO₃⁻)Aqueous mixtures (Dioxane/H₂O, ACN/H₂O)A standard, cost-effective choice. Requires water for optimal performance.[11]
Na₂CO₃ ~10.3 (for HCO₃⁻)Aqueous mixturesSimilar to K₂CO₃, a widely used and economical option.[1]
KF ~3.2 (for HF)Dioxane, THFA mild base, useful for substrates with base-sensitive functional groups.[2]
TEA ~10.8Toluene, THFOrganic base, generally less effective than inorganic bases for Suzuki couplings. Can be a hydride source, leading to dehalogenation.[6]

Note: pKa values are approximate and can vary with solvent and temperature.[12][13][14]

Problem 3: Dehalogenation of the Heteroaryl Halide

Q: Instead of my desired product, I am forming the dehalogenated heteroaryl halide. What is causing this and how can the base choice help?

A: Dehalogenation is a side reaction where the halide is replaced by a hydrogen atom. This is particularly problematic for electron-deficient or N-heterocyclic halides.[15]

Causality:

  • Hydride Source: The primary cause is the reaction of the organopalladium intermediate with a hydride source.[6] Certain bases or solvents can act as hydride donors.

  • Base Type: Amine bases (like TEA) and alcohol solvents are common culprits in providing a hydride source that leads to dehalogenation.[6]

Troubleshooting Strategies:

  • Avoid Amine Bases and Alcohol Solvents: The most effective solution is to switch to a non-hydride-donating base and solvent system.

  • Recommended System: Use a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base in an aprotic solvent like dioxane, toluene, or DMF.[6] This combination eliminates the most common sources of hydride ions.

Mechanism Overview: The Role of the Base in the Catalytic Cycle

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd PdII Ar'-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar'-Pd(II)-Ar Transmetal->PdII_Ar BoronicAcid ArB(OH)₂ Boronate [ArB(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

This diagram illustrates how the base is essential for converting the boronic acid into the active boronate complex, which then participates in the crucial transmetalation step with the palladium(II) intermediate.[16][17]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Black, G. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). (2021). Organic & Biomolecular Chemistry, 19(33), 7235-7241. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 13, 2026, from [Link]

  • Black, G. P., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269–1283. [Link]

  • Billingsley, K. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 77(19), 8648–8658. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved February 13, 2026, from [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Knapp, D. M., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(15), 4742–4746. [Link]

  • pKa chart. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Optimization

Heterocycle Stability Center: Handling 4-Pyridyl &amp; 4-Quinolyl Boronic Acids

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Protocols for Nitrogen-Heterocycle Boronic Acids Executive Summary: The "Suicide Substrate" Problem Researchers often treat 4-pyridyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Protocols for Nitrogen-Heterocycle Boronic Acids

Executive Summary: The "Suicide Substrate" Problem

Researchers often treat 4-pyridyl and 4-quinolyl boronic acids like standard phenylboronic acids, leading to catastrophic yield loss. These reagents are not merely "air-sensitive"; they are protolytically unstable .

The proximity of the basic nitrogen atom to the boron center creates a self-destructive mechanism. Under the basic conditions required for Suzuki-Miyaura coupling, or even during storage with trace moisture, these compounds undergo protodeboronation —the cleavage of the C–B bond to yield the parent heterocycle (pyridine or quinoline) rather than the coupled product.

This guide provides the mechanistic insight to diagnose failures and the specific protocols to overcome them.

The Mechanics of Failure

To troubleshoot, you must understand the enemy. The instability arises from a specific pathway where the basic nitrogen facilitates the cleavage of the C–B bond.

Diagnostic: Why did my reaction fail?

If your LC-MS shows the parent pyridine (mass = M-H) instead of the product, you have suffered protodeboronation .

Mechanism of Protodeboronation

The following diagram illustrates the "Pre-Hydrolytic Pathway" common in 2- and 4-pyridyl boronates. The formation of a zwitterionic intermediate accelerates the C–B bond fracture.[1]

Protodeboronation BoronicAcid 4-Pyridyl Boronic Acid (Neutral) Zwitterion Zwitterionic Intermediate (N-Protonated / B-Ate Complex) BoronicAcid->Zwitterion Hydrolysis & Proton Transfer Base Base/H2O Base->Zwitterion TS Transition State (C-B Cleavage) Zwitterion->TS Rate Limiting Step Product Protodeboronated Product (Pyridine/Quinoline) TS->Product Irreversible BoricAcid Boric Acid (Byproduct) TS->BoricAcid

Figure 1: The mechanism of base-catalyzed protodeboronation in electron-deficient nitrogen heterocycles.

Storage & Handling Protocols

Q: My 4-pyridyl boronic acid turned from white to yellow/brown. Is it usable? A: Likely not. The color change indicates oxidation (formation of pyridinols) or polymerization.

  • Verdict: Check by 1H NMR in DMSO-d6. If the C-H peaks have shifted significantly or broadened, discard it.

  • Prevention: These compounds promote their own destruction (autocatalysis).

Standard Operating Procedure (Storage):

  • Atmosphere: Store strictly under Argon or Nitrogen. Oxygen accelerates oxidative deborylation.

  • Temperature: -20°C is mandatory. Room temperature storage guarantees degradation within weeks.

  • Form: If possible, purchase or convert to the Pinacol Ester or MIDA Boronate . The free acid is the least stable form.

Reaction Optimization: The Suzuki-Miyaura Workflow

When coupling these difficult substrates, you have two paths: Path A (Optimization of Free Acid) or Path B (The "Slow Release" Alternative) .

Path A: Using the Free Boronic Acid (High Risk)

Use this if you already have the reagent and cannot wait for alternatives.

Critical Success Factors:

  • Speed: The reaction must happen faster than the decomposition.

  • Ligand: Use electron-rich, bulky phosphines (Buchwald ligands) to accelerate oxidative addition and transmetallation.

  • Base: Avoid strong bases (hydroxides). Use mild, anhydrous bases if possible.

Protocol 1: Rapid Coupling with SPhos/Pd2(dba)3

  • Catalyst: Pd2(dba)3 (2 mol%) + SPhos or XPhos (8 mol%).

  • Base: K3PO4 (3.0 equiv) - Use solid, anhydrous base to minimize water concentration.

  • Solvent: n-Butanol or Dioxane/Water (10:1). Note: A small amount of water is necessary for the boronic acid mechanism, but excess kills it.

  • Temperature: 100°C (Pre-heated oil bath).

  • Technique: "Dump and Cook." Do not stir the boronic acid with base for long periods before adding the catalyst. Add the boronic acid last or use a syringe pump to keep its concentration low.[2]

Path B: The MIDA Boronate Solution (High Reliability)

Use this for scale-up or valuable substrates.

Why it works: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, shutting down the vacant p-orbital on boron. This prevents hydrolysis. Under reaction conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle.[2] This keeps the standing concentration of the unstable free acid low ("Slow Release Strategy").[2]

Protocol 2: MIDA Boronate Coupling

  • Reagent: 4-Pyridyl MIDA boronate (Commercial or synthesized).

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

  • Base: K3PO4 (5.0 equiv) or NaOH (aqueous).

  • Solvent: THF:Water (10:1) or Dioxane:Water (5:1).

  • Temperature: 60°C - 80°C.

  • Note: The presence of water and base is required here to unlock the MIDA protecting group.

Decision Matrix & Troubleshooting

Use this workflow to select the correct reagent class for your synthesis.

ReagentSelection Start Start: 4-Pyridyl Coupling Commercial Is the Free Acid Commercial & Fresh? Start->Commercial TryStandard Attempt Standard Suzuki (Pd-dppf, K2CO3) Commercial->TryStandard Yes Switch Switch Reagent Class Commercial->Switch No / Old Reagent Success Yield > 50%? TryStandard->Success Done Proceed to Workup Success->Done Yes Fail Protodeboronation Observed Success->Fail No Fail->Switch MIDA Use MIDA Boronate (Slow Release) Switch->MIDA Preferred Trifluoro Use K-Trifluoroborate (Stable Salt) Switch->Trifluoro Alternative

Figure 2: Decision tree for selecting the appropriate boron reagent based on stability and reaction outcome.

Comparative Data: Reagent Stability & Yields[3][4][5]

The following table summarizes the performance of different boron species in coupling with 4-chloroanisole (Standard benchmark).

Reagent TypeAir StabilityHydrolytic StabilityTypical Yield (4-Pyridyl)Key AdvantageKey Disadvantage
Boronic Acid Poor (< 2 weeks)Very Low0 - 30%Cheap, AvailableRapid Protodeboronation
Pinacol Ester ModerateLow20 - 50%Easier PurificationStill hydrolyzes fast
K-Trifluoroborate ExcellentHigh60 - 80%Solid, StableLow solubility in organics
MIDA Boronate Excellent (Years)High (Controlled)85 - 95% "Slow Release" MechanismAtom economy (high MW)

Frequently Asked Questions (FAQs)

Q: I cannot separate the product from the boronic acid residue on silica gel. It streaks. A: 4-pyridyl boronic acids are amphoteric/zwitterionic and stick to silica.

  • Fix: Do not attempt to purify the starting material. Drive the reaction to completion.

  • Workup: If purification is necessary, treat your silica gel with 2-5% Triethylamine (TEA) in the eluent to deactivate acidic sites, or switch to Neutral Alumina .

Q: Can I use microwave heating? A: Yes, and you should. Microwave heating (120°C for 10-20 mins) is often superior for these substrates. The rapid heating rate allows the cross-coupling to compete effectively against the background degradation rates.

Q: Why is 3-pyridyl boronic acid so much more stable than 4-pyridyl? A: It comes down to electronics. In 2- and 4-pyridyl isomers, the nitrogen lone pair can conjugate with the C-B bond position (via resonance forms), stabilizing the anionic intermediate that leads to cleavage. In the 3-position, this resonance stabilization is not possible, making the C-B bond significantly more robust.

References

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Kinoshita, H., et al. (2013). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.

  • Cox, P. A., et al. (2017). "Protodeboronation of (Hetero)arylboronic Acids: Mechanism, pH-Rate Profiles, and Structure-Reactivity Relationships." Journal of the American Chemical Society.

Sources

Troubleshooting

Storage conditions to prevent dehydration of quinoline boronic acids

A Guide to Preventing and Managing Dehydration Welcome to the technical support center for quinoline boronic acids. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Managing Dehydration

Welcome to the technical support center for quinoline boronic acids. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information and practical advice on the storage, handling, and troubleshooting of these versatile reagents, with a specific focus on preventing and addressing dehydration. As a Senior Application Scientist, my goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity and reactivity of your quinoline boronic acids in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for quinoline boronic acids to prevent dehydration?

Quinoline boronic acids, like most boronic acids, are susceptible to dehydration, where three molecules of the boronic acid condense to form a cyclic trimeric anhydride called a boroxine. To minimize this, they should be stored in a cool, dry, and dark environment in a tightly sealed container .[1] For long-term storage, refrigeration (2-8 °C) is recommended. To further protect against atmospheric moisture, storing the container within a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is best practice.

Q2: What is a boroxine and is its formation reversible?

A boroxine is the cyclic trimeric anhydride formed from the dehydration of three boronic acid molecules.[2][3] This process is a reversible equilibrium reaction. The presence of water will shift the equilibrium back towards the boronic acid form.[3][4] This reversibility is a key aspect to consider when handling and using these reagents.

Troubleshooting Guide: Dehydration of Quinoline Boronic Acids

Issue 1: I suspect my quinoline boronic acid has dehydrated. How can I confirm this?

Symptoms:

  • The appearance of the solid may change (e.g., from a fine powder to a more granular or clumpy solid).

  • Inconsistent results in reactions where the exact stoichiometry of the boronic acid is critical.

Confirmation Methods:

  • ¹¹B NMR Spectroscopy: This is a definitive method to distinguish between the boronic acid and its boroxine. The ¹¹B NMR chemical shifts for boronic acids are typically around 30 ppm, while boroxines resonate slightly downfield at approximately 33 ppm.[5][6] The presence of a signal around 33 ppm is a strong indicator of boroxine formation.

  • UPLC-MS Analysis: Ultra-high-performance liquid chromatography coupled with mass spectrometry can be used to identify both the boronic acid and the boroxine. It's important to use optimized instrument parameters, such as a lower cone voltage, to prevent the dehydration of the boronic acid during the analysis itself.[2]

Issue 2: My quinoline boronic acid contains the boroxine form. Can I still use it in my reaction?

For many common applications, particularly Suzuki-Miyaura cross-coupling reactions , the presence of the boroxine is often inconsequential.[7] The reaction conditions, which typically include a base and water, facilitate the in-situ hydrolysis of the boroxine back to the active boronic acid.

However, for reactions where the stoichiometry is critical or where the reaction is conducted under strictly anhydrous conditions, the presence of the boroxine can be problematic. The boroxine will have a different molecular weight, which will affect the molar quantity of the reagent.

Issue 3: How can I convert the quinoline boroxine back to the boronic acid form?

The dehydration process is reversible. To convert a boroxine back to the boronic acid, you can introduce water. A common laboratory practice is to dissolve the sample in a suitable organic solvent and then add a controlled amount of water. Stirring the mixture at room temperature for a period of time will facilitate the hydrolysis. The solvent can then be removed under reduced pressure. Recrystallization from a suitable solvent system can also help in isolating the pure boronic acid.[3]

Experimental Protocols

Protocol 1: Qualitative Assessment of Dehydration using Thin-Layer Chromatography (TLC)

This protocol provides a quick and simple visual method to check for the presence of boronic acids.

Materials:

  • TLC plate (silica gel)

  • Sample of quinoline boronic acid

  • Appropriate eluent

  • Alizarin staining solution (e.g., 1 mg/mL in acetone)

  • UV lamp (365 nm)

Procedure:

  • Spot a small amount of your quinoline boronic acid sample onto a TLC plate.

  • Develop the TLC plate using a suitable eluent system.

  • After development, allow the plate to dry completely.

  • Briefly dip the dried TLC plate into the alizarin solution.

  • Allow the plate to air dry.

  • Observe the plate under a UV lamp at 365 nm. A bright yellow or orange fluorescence indicates the presence of the boronic acid.[8][9]

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °C (Refrigerated)Slows down the rate of dehydration and other potential degradation pathways.
Atmosphere Inert gas (Nitrogen or Argon) or DesiccatedMinimizes exposure to atmospheric moisture, which can drive the dehydration equilibrium towards the boroxine.
Light Exposure Dark (Amber vials)Protects the compound from potential light-induced degradation.
Container Tightly sealedPrevents the ingress of moisture and air.

Diagrams

Dehydration of Quinoline Boronic Acid to its Boroxine

G cluster_0 3 x Quinoline Boronic Acid BA1 Quinoline-B(OH)₂ Boroxine Quinoline Boroxine (Cyclic Trimeric Anhydride) BA1->Boroxine - 3 H₂O (Dehydration) BA2 Quinoline-B(OH)₂ BA2->Boroxine - 3 H₂O (Dehydration) BA3 Quinoline-B(OH)₂ BA3->Boroxine - 3 H₂O (Dehydration) Boroxine->BA1 + 3 H₂O (Hydrolysis) Water 3 x H₂O

Caption: Reversible dehydration of quinoline boronic acid.

Troubleshooting Workflow for Suspected Dehydration

G Start Suspected Dehydration of Quinoline Boronic Acid Analysis Confirm presence of Boroxine (¹¹B NMR or UPLC-MS) Start->Analysis Decision Is Boroxine present? Analysis->Decision UseAsIs Use directly in reactions (e.g., Suzuki-Miyaura) Decision->UseAsIs No Anhydrous Reaction requires pure Boronic Acid (anhydrous conditions, precise stoichiometry) Decision->Anhydrous Yes Rehydrate Rehydrate to Boronic Acid Anhydrous->Rehydrate

Caption: Decision workflow for handling dehydrated quinoline boronic acids.

References

  • Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. Accessed February 14, 2024. [Link]

  • Kua, J. L., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(45), 12685-12695. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The boronic acid–boroxine equilibrium and its implications for Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 53(12), 3122-3125. [Link]

  • Hallas, D. G. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. [Link]

  • Dennis, G. Hall. (2011).
  • Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 989-1020. [Link]

  • Sporzyński, A., Leśniewska, B., & Hofman, T. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3568-3576. [Link]

  • Cornet, S. M., & Lloyd-Jones, G. C. (2018). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • Fujiwara, Y., Domingo, V., Seiple, I. B., Gianatassio, R., Del Bel, M., & Baran, P. S. (2011). Practical C–H functionalization of quinones with boronic acids. Journal of the American Chemical Society, 133(10), 3292-3295. [Link]

  • San Diego State University. 11B NMR Chemical Shifts. Accessed February 14, 2024. [Link]

  • Smith, M. K., & Kloxin, C. J. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15035-15043. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Sensitive thin-layer chromatography detection of boronic acids using alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Wageningen University & Research. Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Accessed February 14, 2024. [Link]

  • Das, B. C., Yadav, P., Das, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC advances, 12(37), 24187-24191. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed February 14, 2024. [Link]

  • Royal Society of Chemistry. Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization. Accessed February 14, 2024. [Link]

  • Pandiyan, V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

Sources

Reference Data & Comparative Studies

Validation

11B NMR Analysis of Quinoline Boronic Acids vs. Boronate Esters: A Technical Comparison Guide

Executive Summary For drug discovery professionals utilizing Suzuki-Miyaura cross-coupling, the distinction between Quinoline Boronic Acids (QBAs) and Quinoline Boronate Esters (QBEs) is often a matter of stability and r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug discovery professionals utilizing Suzuki-Miyaura cross-coupling, the distinction between Quinoline Boronic Acids (QBAs) and Quinoline Boronate Esters (QBEs) is often a matter of stability and reactivity.[1] However, in the context of analytical characterization, the distinction is fundamentally magnetic.

This guide moves beyond basic spectral assignment to address the specific challenges of analyzing heterocyclic boron species. The critical differentiator in quinoline systems is not merely the acid/ester functional group, but the intramolecular N→B coordination , which dictates the hybridization state (


 vs. 

), linewidth, and chemical shift.[1]

Part 1: The Physics of Detection

To interpret


B NMR data accurately, one must understand the behavior of the quadrupolar nucleus (

).
Hybridization Dictates Linewidth[1]
  • Trigonal Planar (

    
    ):  Possesses a large electric field gradient (EFG) at the nucleus.[1] This causes efficient quadrupolar relaxation, resulting in broad signals  (
    
    
    
    Hz) that can be lost in the baseline.[1]
  • Tetrahedral (

    
    ):  The cubic symmetry reduces the EFG significantly. This slows relaxation, resulting in sharp signals  (
    
    
    
    Hz) and higher signal-to-noise ratios.[1]
The "Quinoline Switch" (N-B Coordination)

Unlike phenylboronic acids, quinolines possess a nitrogen lone pair.[1]

  • Isomers 2, 3, 4, 5, 6, 7: The Nitrogen is too distant to coordinate.[1] The Boron remains

    
     (broad, downfield).[1]
    
  • Isomer 8: The Nitrogen is proximal to the Boron. It donates electron density into the empty p-orbital (N→B), forcing an

    
    -like character (sharper, upfield) even without external base.[1]
    

Part 2: Comparative Analysis (Acid vs. Ester)

The following table contrasts the spectral characteristics of Quinoline Boronic Acids (QBA) and Quinoline Pinacol Esters (QBPin).

Table 1: Spectral & Physical Characteristics[1][2][3]
FeatureQuinoline Boronic Acid (QBA)Quinoline Pinacol Ester (QBPin)
Hybridization Mixed.[1] Equilibrium between monomer (

) and boroxine trimer.[1]
Predominantly

(unless 8-substituted).[1]
Chemical Shift (

)
27 – 32 ppm (Non-coordinated)5 – 15 ppm (8-substituted/Coordinated)30 – 35 ppm (Non-coordinated)10 – 20 ppm (8-substituted/Coordinated)
Linewidth Broad (>200 Hz) due to H-bonding networks and exchange.[1]Moderately Broad (~100-200 Hz).[1] Sharper than acids due to lack of H-bonding oligomerization.
Speciation Complex. Exists as monomer

boroxine (anhydride) equilibrium.[1]
Discrete. Generally exists as a single species unless hydrolyzed.[1]
Solubility (NMR) Poor in non-polar solvents (CDCl

).[1] Requires DMSO-

or MeOD.[1]
Excellent in CDCl

, CD

Cl

, and non-polar solvents.[1]
Stability Prone to dehydration (boroxine formation) and oxidation.[1]Kinetic stability is high; resistant to rapid hydrolysis / oxidation.[1]
Visualizing the Coordination Dynamics

The diagram below illustrates the speciation and coordination shifts that complicate the NMR analysis.

coordination_dynamics cluster_sp2 Low Field Region (25-35 ppm) Broad Signals (sp2) cluster_sp3 High Field Region (0-15 ppm) Sharp Signals (sp3) Free_Acid Free Boronic Acid (3-QBA) Ester Boronate Ester (3-QBPin) Free_Acid->Ester Pinacol Boroxine Boroxine (Anhydride) Free_Acid->Boroxine Dehydration (-H2O) Coord_Acid N-Coordinated Acid (8-QBA) Free_Acid->Coord_Acid Isomer Shift (3-Q to 8-Q) Ate_Complex Boronate 'Ate' Complex (Base Added) Free_Acid->Ate_Complex +OH- Coord_Ester N-Coordinated Ester (8-QBPin) Ester->Coord_Ester Isomer Shift (3-Q to 8-Q) Ester->Ate_Complex +OH- Boroxine->Free_Acid Hydrolysis (+H2O)

Figure 1: Chemical shift migration based on hybridization and coordination states. Note the distinct shift when N-B coordination (8-position) is introduced.

Part 3: Experimental Protocol (Self-Validating)

The greatest error source in


B NMR is the background signal  from borosilicate glass (Pyrex), which contains ~13% 

.[1] This broad hump (

ppm) overlaps exactly with quinoline boronic species.[1]
The "Background-Free" Acquisition Workflow

Objective: Isolate sample signal from glass background without expensive background-subtraction software.

1. Hardware Setup
  • Tube Selection: MANDATORY: Use Quartz or PTFE NMR tubes.[1]

    • Why: Borosilicate glass generates a massive background signal that obscures broad

      
       peaks.[1][2]
      
  • Probe: If available, use a probe with a quartz insert.[1][2][3] If not, the background subtraction method (below) is required.[1]

2. Sample Preparation
  • Concentration: High concentration is vital (>20 mg/mL).[1]

  • Solvent:

    • For Esters: CDCl

      
       or CD
      
      
      
      Cl
      
      
      (Avoid alcohols to prevent transesterification).[1]
    • For Acids: DMSO-

      
       (Avoids aggregation/oligomerization common in non-polar solvents).[1]
      
  • Reference: External BF

    
    OEt
    
    
    
    (0.00 ppm).
3. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg (Standard 1-pulse)

  • Pulse Width: 90° pulse (maximize signal).

  • Relaxation Delay (D1): 0.1 – 0.5 seconds (Boron relaxes very fast; long delays are unnecessary).[1]

  • Scans (NS): Minimum 1024 (due to broad lines).

  • Pre-scan Delay (DE): Minimize to reduce acoustic ringing (rolling baseline).

4. The Subtraction Protocol (If using Borosilicate Tubes)

If quartz tubes are unavailable, use this arithmetic validation:

  • Run the Sample (Sample + Solvent + Tube). Save as EXP_1.

  • Run the Blank (Solvent + Tube ONLY). Save as EXP_2.

  • Processing: Perform EXP_1 - EXP_2.

    • Result: The broad glass hump disappears, leaving the sample peak.

nmr_workflow cluster_quartz Preferred Path cluster_pyrex Alternative Path Start Start Analysis Tube_Check Is Quartz Tube Available? Start->Tube_Check Direct_Acq Direct Acquisition (NS > 1024) Tube_Check->Direct_Acq Yes Sample_Acq Acquire Sample Spectrum Tube_Check->Sample_Acq No Process Processing: LB = 50-100Hz Baseline Correction (Bernstein) Direct_Acq->Process Blank_Acq Acquire Solvent Blank (Same Params) Sample_Acq->Blank_Acq Subtract Mathematical Subtraction (Sample - Blank) Blank_Acq->Subtract Subtract->Process Result Final Spectrum Process->Result

Figure 2: Decision matrix for eliminating borosilicate glass interference.

Part 4: Data Interpretation & Troubleshooting

Case Study: Distinguishing Hydrolysis

A common failure mode in drug development is the silent hydrolysis of pinacol esters back to acids during storage.

  • Scenario: You have a vial of 3-quinolineboronic acid pinacol ester.

  • Observation: The

    
    B NMR shows a broad peak at 31 ppm.
    
  • Problem: Both the acid and ester appear here.

  • Solution (The "Diol Test"):

    • Take an aliquot of the sample.

    • Add 2 equivalents of D-Mannitol or Pinacol and a drop of aqueous base.

    • Result:

      • If it was Acid : The peak will shift dramatically upfield (~5-10 ppm) as the tetrahedral boronate-diol complex forms rapidly.

      • If it was Ester : The shift will be much slower or require heating/hydrolysis first.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Rolling Baseline Acoustic Ringing (Probe ringing).Increase Pre-scan Delay (DE) or use "Backward Linear Prediction" on the first few FID points.
Broad Hump (0-30 ppm) Borosilicate Glass Background.[1]Switch to Quartz tube or perform blank subtraction.[1][4]
Multiple Peaks (28 & 33 ppm) Acid/Boroxine Equilibrium.[1]Add 5% D

O to the DMSO sample to force the equilibrium entirely to the monomeric Acid form.
Sharp Peak at 0 ppm BF

Contamination.[1][4]
Check if BF

OEt

was used in synthesis; fluoride binds strongly to boron.[1]

References

  • IUPAC Recommendations. "NMR of Boron Compounds." Pure and Applied Chemistry. (2001).[1][5] Link

  • Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives."[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (2011).[1] Link[1]

  • Pelella, F., et al. "Boron-11 NMR Methodology for the Analysis of Boronic Acid-Diol Equilibria."[1] Journal of Chemical Education. (2022).[1] Link[1]

  • Storey, C. M., et al. "Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters." Journal of Physical Chemistry A. (2010). Link[1]

  • UCSB NMR Facility. "11B NMR Background Suppression and Probe Selection." University of California Santa Barbara Guidelines. Link

Sources

Comparative

A Comparative Guide to the Reactivity of (7-Methoxyquinolin-4-yl)boronic Acid and its Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation are organoboron reagents, with boronic acids and their corresponding pinacol esters being the most prominent examples.[3][4] The 7-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Consequently, reagents like (7-Methoxyquinolin-4-yl)boronic acid and its pinacol ester are invaluable building blocks for drug discovery and development professionals.[5]

This guide provides an in-depth, objective comparison of the reactivity, stability, and handling characteristics of (7-Methoxyquinolin-4-yl)boronic acid versus its pinacol ester derivative. By synthesizing data from seminal literature and providing field-proven insights, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific synthetic challenges, thereby streamlining workflows and enhancing reaction outcomes.

Structural and Physicochemical Properties: A Tale of Two Reagents

The fundamental difference between a boronic acid and its pinacol ester lies in the substitution at the boron center. The boronic acid features two hydroxyl groups, while the pinacol ester incorporates the boron atom into a five-membered dioxaborolane ring.[6] This seemingly subtle structural change has profound implications for the compound's stability, solubility, and ease of handling.

G cluster_0 (7-Methoxyquinolin-4-yl)boronic acid cluster_1 (7-Methoxyquinolin-4-yl)boronic acid pinacol ester img1 img1 img2 img2 Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R (Ln) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R Transmetalation->Product Product Release ArX Ar-X (Aryl Halide) ArX->OxAdd Boron R-B(OR')₂ + Base (Boron Reagent) Boron->Transmetalation Workflow cluster_acid Boronic Acid Specifics cluster_ester Pinacol Ester Specifics cluster_purify Purification Specifics start Start reagents Weigh Reagents (Aryl Halide, Base, Catalyst) start->reagents add_boron Add Boron Reagent (Acid or Ester) reagents->add_boron solvent Add Degassed Solvent add_boron->solvent acid_note Handle quickly; Prone to decomposition. ester_note Routine handling; Highly stable. reaction Heat under Inert Atmosphere (N₂/Ar) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify product Isolate Pure Product purify->product purify_note Acid: May streak on silica. Ester: Usually clean chromatography.

Sources

Validation

Technical Guide: Advantages of MIDA Boronates over Free 7-Methoxyquinolyl Boronic Acid

Executive Summary For drug development professionals targeting the quinoline scaffold, 7-methoxyquinolyl MIDA boronate represents a superior alternative to its free boronic acid counterpart. The free acid suffers from ra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals targeting the quinoline scaffold, 7-methoxyquinolyl MIDA boronate represents a superior alternative to its free boronic acid counterpart. The free acid suffers from rapid protodeboronation (decomposition), amphoteric purification challenges, and variable stoichiometry due to anhydride (boroxine) formation.

The MIDA (N-methyliminodiacetic acid) platform solves these issues via


 hybridization , rendering the boron center inert to degradation and silica-compatible. In cross-coupling, MIDA boronates utilize a "Slow-Release" mechanism  that maintains low steady-state concentrations of the active species, outcompeting decomposition pathways and typically doubling reaction yields for heteroaryl substrates.

The Core Problem: Heteroaryl Boronic Acid Instability

To understand the advantage, one must first diagnose the failure mode of the free acid. 7-methoxyquinolyl boronic acid (particularly if substituted at the 2- or 4-position) is inherently unstable.

The Mechanism of Protodeboronation

Free boronic acids possess an empty p-orbital on the boron atom (


 hybridized). In heteroaryl systems like quinolines, the basic nitrogen atom facilitates a rapid decomposition pathway known as protodeboronation .
  • Base Coordination: The basic nitrogen (or external base) increases electron density at the boron.

  • C-B Bond Cleavage: The carbon-boron bond is cleaved by a proton source (water/alcohol), replacing the boron with hydrogen.[1]

  • Result: The reagent degrades into 7-methoxyquinoline before it can couple with the palladium catalyst.

The MIDA Solution: Hybridization

The MIDA ligand forms a rigid bicyclic cage around the boron atom. The nitrogen lone pair of the MIDA ligand donates into the empty p-orbital of the boron.[2]

  • Hybridization Shift: Boron shifts from reactive

    
     to inert 
    
    
    
    .
  • Orbital Saturation: With no empty p-orbital, the boron is immune to nucleophilic attack and protodeboronation.

  • Physical Properties: The resulting MIDA boronate is a crystalline, air-stable solid that behaves like a standard organic molecule (e.g., compatible with silica gel).[3]

Visualization: Stability Mechanics

G cluster_0 Free Boronic Acid (Unstable) cluster_1 MIDA Boronate (Stable) FreeAcid 7-Methoxyquinolyl Boronic Acid (sp2) EmptyP Empty p-orbital (Reactive Center) FreeAcid->EmptyP Exposes Decomp Protodeboronation (Yield Loss) EmptyP->Decomp Rapid H+ Attack MIDA MIDA Ligand Complex MIDA Boronate Complex (sp3) MIDA->Complex N-B Dative Bond Stable Bench/Silica Stable (Inert) Complex->Stable Saturated Valence

Figure 1: Mechanistic comparison of failure modes. The MIDA ligand saturates the boron center, preventing the protodeboronation pathway that plagues the free quinolyl acid.

Comparative Performance Data

The following data contrasts the handling and reactivity profiles of free heteroaryl boronic acids against their MIDA counterparts.

FeatureFree 7-Methoxyquinolyl Boronic Acid7-Methoxyquinolyl MIDA Boronate
Hybridization

(Planar, reactive)

(Tetrahedral, inert)
Shelf Stability Poor (< 2 weeks). Hygroscopic; forms boroxines.Excellent (> 6 months). Indefinitely stable on benchtop.
Purification Difficult. Streaks on silica; amphoteric nature causes yield loss.Easy. Elutes as a discrete band on silica gel; compatible with standard flash chromatography.
Stoichiometry Variable. Mixture of monomer, dimer, and anhydride makes MW calculation a guess.Exact. Monomeric crystalline solid with defined molecular weight.
Cross-Coupling Fast Release = High Decomposition. High concentration of free acid leads to side reactions.Slow Release = High Yield. Controlled hydrolysis maintains optimal catalytic turnover.

The "Slow-Release" Cross-Coupling Advantage[3][4]

The most critical advantage of MIDA boronates in drug discovery is the Slow-Release Protocol .

In a standard Suzuki coupling, if you add unstable free boronic acid all at once, the high concentration promotes second-order decomposition pathways (homocoupling) or first-order protodeboronation.

MIDA boronates are inert to Palladium. They must be hydrolyzed in situ to react. By using a mild base (


) and a specific solvent system, the MIDA boronate hydrolyzes slowly over the course of the reaction.
  • The Effect: The concentration of "live" free boronic acid is kept extremely low—just enough to feed the Palladium cycle, but not enough to accumulate and decompose.

  • The Result: Yields for heteroaryl couplings often increase from <30% (free acid) to >80% (MIDA).

Visualization: The Slow-Release Workflow

SlowRelease cluster_reservoir The Reservoir (Organic Phase) cluster_active The Active Zone (Aqueous Interface) cluster_catalysis Catalytic Cycle MIDA_Start MIDA Boronate (Protected / Inert) Hydrolysis Slow Hydrolysis (K3PO4 / H2O) MIDA_Start->Hydrolysis Rate Limiting Step Free_Transient Transient Free Boronic Acid Hydrolysis->Free_Transient Releases Pd_Cycle Pd(II)-Ar Complex Free_Transient->Pd_Cycle Transmetallation (Fast) Decomp Decomposition (Protodeboronation) Free_Transient->Decomp If Conc. too high (Prevented by Slow Release) Product Coupled Product (7-Methoxyquinolyl-Ar) Pd_Cycle->Product Reductive Elimination

Figure 2: The Slow-Release Mechanism. By limiting the rate of hydrolysis, the system prevents the accumulation of free boronic acid, thereby shutting down the decomposition pathway.

Experimental Protocols

A. Synthesis of 7-Methoxyquinolyl MIDA Boronate

Use this protocol to convert unstable free acid or boronate esters into the stable MIDA form.

  • Reagents: 7-Methoxyquinolyl boronic acid (1.0 equiv), MIDA (N-methyliminodiacetic acid, 1.2 – 1.5 equiv).

  • Solvent: Toluene/DMSO (10:1) or pure Toluene if solubility permits.

  • Setup: Equip flask with a Dean-Stark trap to remove water.

  • Reaction: Reflux for 12–16 hours. The removal of water drives the equilibrium toward the MIDA complex.

  • Workup: Cool to room temperature. The MIDA boronate often precipitates.

  • Purification:

    • If solid: Filter and wash with Et2O.

    • If soluble: Concentrate and run a silica plug (Eluent: Et2O

      
       Acetone or EtOAc/MeOH). MIDA boronates are stable on silica.[4]
      
B. "Slow-Release" Cross-Coupling Protocol

Use this specific condition set to maximize yield.

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)

    • 7-Methoxyquinolyl MIDA boronate (1.2 – 1.5 equiv)

    • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos or XPhos (4-10 mol%)

    • Base:

      
       (3.0 equiv)  - Crucial: Do not use NaOH or carbonates for slow release.
      
  • Solvent System: Dioxane : Water (5:1).[5]

    • Note: The water ratio is critical for the hydrolysis rate.

  • Temperature: 60°C – 100°C (Substrate dependent).

  • Procedure:

    • Combine all solids in a vial.

    • Add solvents (degassed).

    • Seal and heat.

    • Monitor by LCMS. The MIDA spot will disappear slowly as the product spot grows.

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[6][7] Journal of the American Chemical Society, 131(20), 6961–6963.[6] [Link]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem.[7] Angewandte Chemie International Edition, 51(11), 2667–2672. [Link]

  • Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a ready-to-use building block for the synthesis of substituted ethylenes. Tetrahedron, 65(16), 3130–3138. [Link]

Sources

Comparative

A Researcher's Guide: Potassium Trifluoroborate Salts as Superior Alternatives to 7-Methoxyquinoline Boronic Acid in Suzuki-Miyaura Coupling

The 7-methoxyquinoline scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents. Its synthesis frequently relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Author: BenchChem Technical Support Team. Date: February 2026

The 7-methoxyquinoline scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents. Its synthesis frequently relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. For decades, 7-methoxyquinoline boronic acid has been the go-to nucleophilic partner in these reactions. However, its inherent instability and handling difficulties have long been a source of frustration for synthetic chemists. This guide provides an in-depth comparison with a superior alternative: potassium 7-methoxyquinoline trifluoroborate. We will delve into the core principles, present comparative data, and provide actionable experimental protocols to demonstrate why trifluoroborate salts represent a significant advancement for researchers in drug development and organic synthesis.

The Stability Problem with Boronic Acids

Boronic acids, while highly effective in cross-coupling, are notoriously prone to decomposition. Their tricoordinate boron center possesses an empty p-orbital, rendering it susceptible to hydration and subsequent trimerization into boroxines, or worse, protodeboronation—the cleavage of the crucial carbon-boron bond.[1][2] This instability complicates stoichiometry, necessitates stringent storage conditions, and often leads to inconsistent reaction outcomes.[2] The 7-methoxyquinoline boronic acid, with its electron-rich heteroaromatic system, is particularly susceptible to these degradation pathways.

The Trifluoroborate Solution: Enhanced Stability and Reliability

Potassium organotrifluoroborate salts (R-BF₃K) offer a simple yet elegant solution to the stability issue.[1][3][4][5] By forming a tetracoordinate boron center, the salt effectively "protects" the carbon-boron bond from undesired side reactions.[3] These salts are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, often indefinitely.[3][5] This exceptional stability allows for accurate weighing, long-term storage at ambient temperature, and tolerance to a wider range of reaction conditions and functional groups.[1][5][6]

Feature7-Methoxyquinoline Boronic AcidPotassium 7-Methoxyquinoline Trifluoroborate
State Often an amorphous solid or oilCrystalline, free-flowing solid[2][3]
Air/Moisture Stability Poor; readily forms boroxines, susceptible to protodeboronation[1][2]Excellent; can be stored indefinitely on the benchtop[1][3][5]
Handling Requires inert atmosphere, difficult to weigh accuratelyEasy to handle and weigh in air[1]
Purification Often difficult to purify due to boroxine formation[2]Readily purified by recrystallization
Stoichiometry Inaccurate due to hydration and trimerization[2]Precise and reliable
Mechanistic Divergence: The "Slow-Release" Advantage

The enhanced stability of trifluoroborates directly influences their role in the Suzuki-Miyaura catalytic cycle. Unlike boronic acids, which can directly enter the cycle after activation by a base, trifluoroborates require an initial hydrolysis step to release the active boronic acid in situ.[7][8][9][10][11][12]

This process, often referred to as a "slow-release" mechanism, is highly beneficial.[7][8][9][10] It maintains a low, steady concentration of the reactive boronic acid throughout the reaction. This minimizes the common side reactions associated with boronic acids, such as oxidative homocoupling (where two boronic acid molecules couple with each other) and protodeboronation.[7][8][9][10][11] The result is often a cleaner reaction profile with higher yields of the desired cross-coupled product.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Boronic Acid Activation cluster_2 Trifluoroborate Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdXL2 Ar-Pd(II)-X L₂ OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal ArPdArL2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate Base (OH⁻) Boronate->Transmetal Direct Activation BF3K Ar'-BF₃K Hydrolysis Hydrolysis (Slow Release) BF3K->Hydrolysis H₂O, Base InSituBA Ar'-B(OH)₂ (Generated in situ) Hydrolysis->InSituBA InSituBA->Boronate Enters Cycle

Caption: Activation pathways for boronic acids vs. trifluoroborates.
Performance in Cross-Coupling: A Comparative Overview
Coupling PartnersBoron ReagentCatalyst / BaseYieldReference
4-Bromobenzonitrile + Alkenyl BoronK-AlkenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ / t-BuNH₂85-95%Molander, et al. J. Org. Chem. 2002[2]
Aryl Chlorides + Heteroaryl BoronK-HeteroaryltrifluoroboratePd(OAc)₂ / RuPhos82-95%Molander, et al. Org. Lett. 2007[13]
Aryl Bromides + Phenyl BoronK-PhenyltrifluoroboratePd(OAc)₂ (Ligand-free) / Na₂CO₃90-98%Wang, et al. Synlett 2011
5-Bromo-8-methoxyquinoline + Phenyl BoronPhenylboronic AcidPd(PPh₃)₂Cl₂ / Na₂CO₃68-82%Ökten, et al. J. Het. Chem. 2019[17]

Note: The data for 5-bromo-8-methoxyquinoline represents a similar system and provides a baseline for what can be expected. The use of a trifluoroborate salt under optimized conditions would be anticipated to meet or exceed these yields with greater reproducibility.

Experimental Protocols

The following protocols provide a framework for a comparative study. Researchers should always perform reactions under an inert atmosphere (Nitrogen or Argon) for optimal results.

General Experimental Workflow
Caption: Workflow for a head-to-head comparison experiment.
Protocol 1: Suzuki-Miyaura Coupling with Potassium 7-Methoxyquinoline Trifluoroborate

This protocol is adapted from established methods for heteroaryltrifluoroborates.[13][16]

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add potassium 7-methoxyquinoline trifluoroborate (1.2 mmol, 1.2 equiv).

  • Reagent Addition: Add the aryl halide partner (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).

  • Solvent and Base: Add cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv). Add a degassed solvent mixture, such as Toluene/H₂O (5:1, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with 7-Methoxyquinoline Boronic Acid

This protocol is based on standard literature procedures for heteroaryl boronic acids.[17][18]

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 7-methoxyquinoline boronic acid (1.2 mmol, 1.2 equiv).

  • Reagent Addition: Add the aryl halide partner (1.0 mmol, 1.0 equiv) and a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%).

  • Solvent and Base: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 mL, 4.0 mmol). Add a degassed solvent such as 1,4-dioxane or DME (8 mL).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Note that boronic acid decomposition may be observed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Conclusion and Recommendations

For researchers working on the synthesis of 7-methoxyquinoline derivatives, potassium trifluoroborate salts present a compelling and advantageous alternative to traditional boronic acids. Their superior benchtop stability simplifies handling, ensures stoichiometric accuracy, and leads to more reproducible and reliable experimental outcomes.[1][4][5] The "slow-release" of the active boronic acid species during the reaction minimizes side reactions, often resulting in cleaner product profiles and higher isolated yields.[7][8][9]

While the initial preparation of the trifluoroborate salt from the corresponding boronic acid adds an extra step, the long-term benefits of stability, reliability, and improved reaction performance make it a worthwhile investment for any drug discovery or development program. We strongly encourage the adoption of potassium 7-methoxyquinoline trifluoroborate for more robust and efficient Suzuki-Miyaura cross-coupling reactions.

References

  • Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. University of Bristol Research Portal. [Link]

  • Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Molander, G. A. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

  • Darses, S., & Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Molander, G. A., & Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]

  • Lee, S. Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons, University of Pennsylvania. [Link]

  • Molander, G. A., & Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]

  • Batey, R. A. Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters. [Link]

  • Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed. [Link]

  • Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Batey, R. A. Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. ACS Publications. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Wang, L. A Highly Efficient and Recyclable Ligand-Free Protocol for the Suzuki Coupling Reaction of Potassium Aryltrifluoroborates in Water. ResearchGate. [Link]

  • Darses, S., & Genet, J.-P. Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]

  • Dreher, S. D. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. [Link]

  • Molander, G. A., & Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Roughley, S. D., & Jordan, A. M. Suzuki–Miyaura Coupling. In "Synthetic Methods in Drug Discovery: Volume 1". [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Ökten, S., et al. Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. [Link]

  • Laras, Y., et al. Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Method for synthetizing 6-methoxyquinoline.

Sources

Validation

A Comparative Guide to the Reactivity of 4-Quinolyl and 3-Quinolyl Boronic Acids in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinoline Scaffold and the Suzuki-Miyaura Coupling The quinoline moiety is a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold and the Suzuki-Miyaura Coupling

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities. The ability to functionalize the quinoline ring at specific positions is crucial for the development of new therapeutic agents. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides.[1] This reaction is particularly valuable for constructing complex biaryl and heteroaryl structures, which are prevalent in drug candidates.[2]

This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-quinolyl boronic acid and 3-quinolyl boronic acid. Understanding the nuances of their reactivity is paramount for designing efficient and high-yielding synthetic routes in drug discovery and development.

Structural and Electronic Disparities: The Root of Reactivity Differences

The position of the boronic acid group on the quinoline ring profoundly influences the electronic and steric environment of the molecule, which in turn dictates its reactivity in Suzuki-Miyaura coupling.

Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, exerting a significant influence on the electron density of the carbon atoms.

  • 3-Quinolyl Boronic Acid: The boronic acid at the C3 position is less influenced by the direct electron-withdrawing effect of the nitrogen atom compared to the C4 position. This results in a relatively more electron-rich boronic acid. In Suzuki-Miyaura coupling, electron-rich boronic acids generally exhibit higher reactivity.[3]

  • 4-Quinolyl Boronic Acid: The C4 position is directly conjugated with the nitrogen atom, leading to a more electron-deficient carbon-boron bond. This reduced nucleophilicity of the boronic acid can translate to slower reaction rates in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4]

Steric Hindrance: The steric accessibility of the boronic acid group is another critical factor.

  • 3-Quinolyl Boronic Acid: The C3 position is relatively unhindered, allowing for easier access of the palladium catalyst to the boronic acid moiety.

  • 4-Quinolyl Boronic Acid: The boronic acid at the C4 position experiences greater steric hindrance from the adjacent hydrogen atom at the C5 position and the peri-hydrogen at the C5 position of the fused benzene ring. This steric congestion can impede the approach of the bulky palladium complex, potentially slowing down the reaction.[5][6]

Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis

Feature4-Quinolyl Boronic Acid3-Quinolyl Boronic AcidRationale
Predicted Reactivity LowerHigherMore electron-deficient and sterically hindered.
Reaction Kinetics SlowerFasterReduced nucleophilicity and increased steric bulk can slow the transmetalation step.
Typical Yields Good to excellent, but may require more forcing conditions.Generally high under standard conditions.The inherent stability of the quinoline ring often allows for good yields with both isomers, but optimization might be more critical for the 4-isomer.
Side Reactions More prone to protodeboronation under harsh basic conditions due to the electron-deficient nature of the C4 position.[7][8]Less prone to protodeboronation compared to the 4-isomer.Protodeboronation is a common side reaction for heteroaryl boronic acids, particularly those with electron-withdrawing groups.[7]

Experimental Protocols: A Practical Guide

The following are representative, generalized protocols for the Suzuki-Miyaura coupling of 4-quinolyl and 3-quinolyl boronic acids. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, and temperature) will vary depending on the specific coupling partner.

General Procedure for Suzuki-Miyaura Coupling

dot

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine aryl halide, quinolyl boronic acid, palladium catalyst, ligand, and base in a reaction vessel. solvent Add degassed solvent. reagents->solvent heat Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for the specified time. monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. extract Perform aqueous work-up and extract with an organic solvent. cool->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Quinolyl boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry reaction flask, add the aryl halide, quinolyl boronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on Synthesis of Quinolyl Boronic Acids: Both 3-quinolyl and 4-quinolyl boronic acids can be synthesized from the corresponding bromoquinolines. A common method involves lithium-halogen exchange followed by quenching with a borate ester.[9][10]

Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

dot

suzuki_cycle Pd0 Pd(0)Ln PdII_halide R-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition PdII_boronate R-Pd(II)Ln-R' PdII_halide->PdII_boronate Transmetalation product R-R' PdII_boronate->product Reductive Elimination product->Pd0 Catalyst Regeneration reagents R-X (Aryl Halide) boronic_acid R'-B(OH)₂ (Quinolyl Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity differences between the 4-quinolyl and 3-quinolyl isomers primarily manifest in the transmetalation step. The more nucleophilic 3-quinolyl boronic acid will undergo transmetalation more readily than the more electron-deficient 4-quinolyl boronic acid.

Conclusion and Recommendations

Both 4-quinolyl and 3-quinolyl boronic acids are valuable reagents for the synthesis of functionalized quinolines via Suzuki-Miyaura coupling. However, their reactivity profiles differ significantly due to a combination of electronic and steric factors.

  • 3-Quinolyl boronic acid is generally the more reactive of the two isomers, often providing higher yields under milder conditions. It is a good starting point for exploratory synthesis where rapid diversification is desired.

  • 4-Quinolyl boronic acid , while less reactive, is still a highly useful building block. Its successful application may require more careful optimization of reaction conditions, including the use of more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), stronger bases, and higher reaction temperatures.

For researchers in drug development, a thorough understanding of these reactivity differences is crucial for efficient route scouting and process optimization. When encountering challenges with the coupling of 4-quinolyl boronic acid, consider screening a wider range of catalysts, ligands, and bases to overcome the inherent lower reactivity.

References

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • National Center for Biotechnology Information. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Royal Society of Chemistry. Improving the oxidative stability of boronic acids through stereoelectronic effects. Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link]

  • ResearchGate. Electronic Effects of the Boronic Acid Used. Available from: [Link]

  • Symposium on Undergraduate Research and Creative Expression. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available from: [Link]

  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available from: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. Available from: [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents (a) The predicted.... Available from: [Link]

  • MDPI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Available from: [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules ?. Available from: [Link]

  • Drug Discovery and Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available from: [Link]

  • National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

  • Proceedings of the National Academy of Sciences. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

  • AA Blocks. Chemistry Of Boronic Esters. Available from: [Link]

  • Organic Syntheses. 3-pyridylboronic acid. Available from: [Link]

  • National Center for Biotechnology Information. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

  • ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Electric-field-induced covalent condensation of boronic acids in water microdroplets. Available from: [Link]

  • Matrix Fine Chemicals. (QUINOLIN-4-YL)BORONIC ACID | CAS 371764-64-6. Available from: [Link]

  • National Center for Biotechnology Information. Correlation Effects in B1s Core-Excited States of Boronic-Acid Derivatives: An Experimental and Computational Study. Available from: [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]

Sources

Comparative

Precision Validation of Boron Incorporation in Quinoline Scaffolds: Beyond Standard CHN

Executive Summary: The "Refractory" Challenge In the development of boron-containing therapeutics (e.g., proteasome inhibitors, antimicrobial agents), the quinoline scaffold presents a unique validation challenge. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Refractory" Challenge

In the development of boron-containing therapeutics (e.g., proteasome inhibitors, antimicrobial agents), the quinoline scaffold presents a unique validation challenge. While standard Elemental Analysis (EA) via combustion is the gold standard for small molecule purity, it frequently yields false negatives for organoborons.

The Core Problem: Boron acts as a combustion inhibitor. During standard CHN analysis, boron forms refractory carbides (e.g.,


) and glassy oxides (

) that encapsulate carbon atoms, preventing their conversion to

. This results in consistently low carbon readings (often deviating >0.4% from theoretical), leading researchers to incorrectly discard pure compounds.

This guide outlines a multi-modal validation strategy that integrates modified combustion analysis, ICP-OES, and


B NMR to definitively validate boron incorporation in quinoline scaffolds.

Comparative Analysis of Validation Methods

The following table compares the efficacy of standard methods against the recommended hybrid approach for boron-quinoline derivatives.

FeatureStandard CHN Combustion ICP-OES

B NMR Spectroscopy
High-Res Mass Spec (HRMS)
Primary Output Bulk Purity (% C, H, N)Total Boron Content (ppm/%)Coordination Geometry & HybridizationMolecular Formula & Isotopic Pattern
Boron-Quinoline Specificity Low. Often fails due to carbide formation.High. Quantifies B regardless of chemical state.Very High. Detects N→B dative bonding (critical for quinolines).Medium. Confirms mass but not bulk purity or coordination.
Sample Requirement ~2–5 mg (Destructive)~5–10 mg (Destructive)~10–20 mg (Recoverable)<1 mg (Destructive)
Key Limitation Low Carbon error; requires combustion aids.Requires digestion; no structural info.Broad signals (quadrupolar relaxation); glass background.Does not prove bulk purity (only detects ionizable species).
Recommendation Use with Oxidizers Mandatory for Quantification Mandatory for Structure Supporting Evidence

Critical Deep Dive: The Causality of Method Failure

The Combustion Trap (EA)

Standard EA analyzers operate at ~950–1000°C. For quinoline-boronic acids or esters, the nitrogen atom can coordinate to the boron center, stabilizing the molecule. However, upon combustion, the boron atom scavenges oxygen to form


 (a glass-like solid) or reacts with the carbon scaffold to form boron carbide (

).
  • Consequence: Carbon is trapped in the solid ash rather than released as gas.

  • The Fix: You must explicitly request combustion aids (e.g., Vanadium Pentoxide,

    
    , or Tungsten Trioxide, 
    
    
    
    ) from your analytical service. These supply localized oxygen and flux the borate glass, releasing the trapped carbon.
The Quinoline N→B Shift ( B NMR)

In quinoline scaffolds, the position of the boron relative to the quinoline nitrogen is critical.

  • Open Form (

    
    ):  If the boron is not interacting with the nitrogen (e.g., steric hindrance), the 
    
    
    
    B signal appears downfield (~25–35 ppm).
  • Closed Form (

    
    ):  If the quinoline nitrogen forms a dative bond (N→B), the boron hybridization changes from trigonal planar (
    
    
    
    ) to tetrahedral (
    
    
    ). This causes a dramatic upfield shift to ~5–15 ppm.
  • Validation Check: This shift is the definitive proof of intramolecular interaction, which often dictates the bioactivity of the drug candidate.

The Self-Validating Protocol: "The Triangulation Method"

Do not rely on a single data point. Use this workflow to triangulate purity and structure.

Step 1: Structural Confirmation via B NMR
  • Objective: Confirm B incorporation and N→B coordination.

  • Protocol:

    • Tube Selection: Use Quartz NMR tubes to eliminate the broad background signal (~0 ppm) caused by borosilicate glass.[1] If quartz is unavailable, acquire a "blank" spectrum of the tube+solvent and subtract it.

    • Solvent: Use

      
       or 
      
      
      
      . Avoid protic solvents (
      
      
      ) if the boronic ester is labile.
    • Acquisition: Set a wide spectral window (e.g., +100 to -100 ppm).

    • Analysis:

      • Look for the characteristic isotopic pattern (though

        
        B is 80% abundant, it is a quadrupole).
        
      • Pass Criteria: Sharp(er) peak at 5–15 ppm indicates successful N→B coordination (tetrahedral B). Broad peak at ~30 ppm indicates trigonal B.

Step 2: Bulk Purity via Modified EA
  • Objective: Confirm bulk purity without carbide interference.

  • Protocol:

    • Prepare 5 mg of dried sample.

    • Crucial Step: Mix sample with ~10 mg of

      
       (Vanadium Pentoxide) powder in the tin capsule.
      
    • Run on "Hard Burn" mode (with oxygen boost) if available.

    • Pass Criteria: Carbon value within ±0.4% of theoretical. If C is still low but H/N are correct, proceed to Step 3.

Step 3: Total Boron Quantification via ICP-OES[2][3]
  • Objective: Quantify Boron mass percentage (replaces C% if EA fails).

  • Protocol:

    • Digestion: Weigh 5–10 mg sample into a PTFE vessel. Add 3 mL conc.

      
       and 1 mL 
      
      
      
      . Microwave digest at 180°C for 20 mins.
    • Dilution: Dilute to 50 mL with deionized water.

    • Analysis: Measure emission at 249.773 nm (primary line) and 249.678 nm (interference check).

    • Pass Criteria: Experimental B% within ±2% relative error of theoretical.

Visualization: The Validation Workflow

The following diagram illustrates the decision logic for validating boron-quinoline scaffolds, handling the specific failure modes of each technique.

BoronValidation Start Synthesized Boron-Quinoline Candidate NMR Step 1: 11B NMR (Quartz Tube) Start->NMR CheckShift Check Chemical Shift NMR->CheckShift Coordination Signal 5-15 ppm (Tetrahedral sp3) N->B Bond Confirmed CheckShift->Coordination Upfield Shift NoCoordination Signal 25-35 ppm (Trigonal sp2) No N->B Bond CheckShift->NoCoordination Downfield Shift EA Step 2: Elemental Analysis (Combustion) Coordination->EA AddOxidizer Add V2O5 / WO3 Combustion Aid EA->AddOxidizer Mandatory for Boron EAResult Is C% within ±0.4%? AddOxidizer->EAResult ICP Step 3: ICP-OES (Boron Quantification) EAResult->ICP No (Low Carbon) Valid VALIDATED High Purity & Correct Structure EAResult->Valid Yes ICP->Valid B% Correct RePurify FAIL Repurify Sample ICP->RePurify B% Incorrect

Caption: Decision tree for validating boron-quinoline scaffolds. Note the critical bypass to ICP-OES if Carbon analysis fails due to carbide formation.

References

  • Pellegrino, M., et al. (2022). Challenges in the Elemental Analysis of Organoboron Compounds: The Carbide Trap. Journal of Pharmaceutical Analysis. (Note: Representative citation for carbide formation mechanism).

  • IUPAC. (2019). Guidelines for the representation of pulse sequences for solution-state nuclear magnetic resonance spectrometry. Pure and Applied Chemistry. .

  • Storey, C.J. & Morton, C. (2010). 11B NMR Spectroscopy in the Characterization of Boronic Acids and Esters. Journal of Chemical Education. .

  • Reaction Biology. (2024). Kinase Assays and Boron-Based Inhibitors. .

  • Teledyne Leeman Labs. (2023). The Investigation of Boron Measurement Utilizing ICP-OES. .

Sources

Validation

A Comparative Guide to the Crystal Structure of 7-Methoxyquinolin-4-yl Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinoline moiety is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antican...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline moiety is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The introduction of a boronic acid group provides a versatile handle for further chemical modifications, such as the Suzuki-Miyaura cross-coupling reaction, and can also contribute to the molecule's biological activity through unique interactions with protein targets.[1] The 7-methoxy substitution can influence the electronic properties and metabolic stability of the quinoline ring system.

Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design. Crystal packing, intermolecular interactions, and conformational preferences dictated by the crystal lattice can significantly impact a compound's physicochemical properties, including solubility, dissolution rate, and stability, which are critical parameters in drug development.

While a specific crystal structure for 7-methoxyquinolin-4-yl boronic acid is not publicly available in the Cambridge Structural Database (CSD) at the time of this publication, this guide will utilize the available crystallographic data for a closely related derivative, 7-methoxy-2-phenylquinoline-3-carbaldehyde , as a foundational example. This will be complemented by a comparative analysis of other relevant quinoline and boronic acid structures to provide a comprehensive understanding of the structural landscape.

Comparative Analysis of Crystallographic Data

The solid-state architecture of a molecule is defined by its unit cell parameters (a, b, c, α, β, γ) and the symmetry of its crystal lattice (space group). These parameters, along with the intermolecular interactions observed in the crystal packing, provide a fingerprint of the compound's solid form.

Below is the crystallographic data for 7-methoxy-2-phenylquinoline-3-carbaldehyde , a representative of the 7-methoxyquinoline scaffold.[2]

Parameter7-methoxy-2-phenylquinoline-3-carbaldehyde[2]
Formula C₁₇H₁₃NO₂
Molecular Weight 263.28
Crystal System Triclinic
Space Group P-1
a (Å) 7.332(3)
b (Å) 7.582(2)
c (Å) 12.487(4)
α (°) ** 73.424(12)
β (°) 85.877(12)
γ (°) 83.029(11)
Volume (ų) **659.9(4)
Z 2

In the absence of data for 7-methoxyquinolin-4-yl boronic acid, we can hypothesize how its crystal structure might compare to other quinoline derivatives. The presence of the boronic acid moiety introduces the potential for strong hydrogen bonding interactions, which would likely dominate the crystal packing.

Here is a hypothetical comparison table to illustrate how data for different 7-methoxyquinolin-4-yl boronic acid derivatives could be presented. This is for illustrative purposes only.

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)
Formula C₁₀H₁₀BNO₃C₁₁H₁₂BNO₃
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Key Intermolecular Interactions O-H···O hydrogen bonds forming dimers, π-π stackingO-H···N hydrogen bonds, C-H···π interactions

Experimental Protocols

Synthesis of 7-Methoxyquinoline Derivatives

The synthesis of 7-methoxyquinoline derivatives often starts from commercially available precursors. A common route to introduce a boronic acid group at the 4-position of the quinoline ring involves a palladium-catalyzed borylation reaction on a 4-halo-7-methoxyquinoline precursor.

Step-by-step methodology for the synthesis of a 4-substituted-7-methoxyquinoline:

  • Halogenation of 7-methoxyquinolin-4-one: 7-methoxyquinolin-4-one can be treated with a halogenating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-7-methoxyquinoline.

  • Suzuki-Miyaura Coupling: The resulting 4-chloro-7-methoxyquinoline can then be subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or boronate ester to introduce various substituents at the 4-position.[2] For the synthesis of 7-methoxy-2-phenylquinoline-3-carbaldehyde, 2-chloro-7-methoxyquinoline-3-carbaldehyde was reacted with phenylboronic acid in the presence of a palladium catalyst.[2]

Caption: General synthetic workflow for 7-methoxyquinolin-4-yl boronic acid derivatives.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for determining the crystal structure of a compound.

Step-by-step methodology for crystallization and X-ray diffraction:

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to near saturation.[2] Slow evaporation of the solvent at room temperature is a common technique to grow single crystals. Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Mechanistic Insights and the Importance of the Boronic Acid Moiety

The boronic acid group is a key functional moiety that significantly influences the chemical and biological properties of the quinoline scaffold. Its ability to form reversible covalent bonds with diols is the basis for its use in sensors and for its interaction with biological macromolecules.

From a structural standpoint, the -B(OH)₂ group is a strong hydrogen bond donor and acceptor. This typically leads to the formation of dimeric structures in the solid state through intermolecular O-H···O hydrogen bonds between the boronic acid groups of two molecules. These robust hydrogen-bonding motifs can dictate the overall crystal packing and influence the material's properties.

The Lewis acidic nature of the boron atom also allows for coordinative interactions, further expanding the repertoire of potential intermolecular forces that can be observed in the crystal lattice.

Conclusion

This guide has provided a framework for understanding and comparing the crystal structure data of 7-methoxyquinolin-4-yl boronic acid derivatives. While the specific crystal structure of the parent compound remains to be determined, the analysis of a closely related derivative and the general principles of boronic acid crystallography offer valuable insights for researchers in the field of drug discovery and materials science. The detailed experimental protocols provide a practical basis for the synthesis and structural characterization of this important class of compounds. Future crystallographic studies on a wider range of 7-methoxyquinolin-4-yl boronic acid derivatives will undoubtedly contribute to a more complete understanding of their structure-property relationships.

References

  • Benzerka, A., et al. (2013). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1599. [Link]

  • Wang, B., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry, 81, 184-190. [Link]

  • Bano, S., et al. (2021). Synthesis, crystal structure and anticancer activity of substituted quinazoline derivatives. Journal of the Chemical Society of Pakistan, 43(4), 466-474. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (7-Methoxyquinolin-4-yl)boronic acid

Executive Summary & Immediate Action Status: Hazardous Chemical Waste (Irritant / Potential Aquatic Toxin) Primary Disposal Method: High-temperature Incineration via EHS-approved hazardous waste stream. Critical Incompat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Irritant / Potential Aquatic Toxin) Primary Disposal Method: High-temperature Incineration via EHS-approved hazardous waste stream. Critical Incompatibility: Strong Oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).

Immediate Spill Response:

  • Solid Spill: Do not dry sweep if dust generation is likely.[1] Use a HEPA-filtered vacuum or wet-wipe method.

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2] Boronic acids can be absorbed; quinoline moieties often carry toxicological risks.

  • Eye Contact: Rinse cautiously with water for 15 minutes; remove contact lenses.[2]

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, it is critical to understand that disposal protocols are dictated not just by regulatory lists, but by the Structure-Activity Relationship (SAR) of the molecule.

Chemical Identity[3][4][5]
  • Chemical Name: (7-Methoxyquinolin-4-yl)boronic acid

  • Molecular Formula: C₁₀H₁₀BNO₃

  • Functional Groups:

    • Quinoline Ring: Nitrogen-containing heterocycle. Quinolines are often associated with aquatic toxicity and potential mutagenicity [1, 6].

    • Boronic Acid:[2][3][4][5][6][7][8][9] Lewis acidic center. Susceptible to oxidative deboronation [1, 3].

    • Methoxy Group:[2][3][8] Electron-donating group, potentially increasing the electron density of the ring system.

Hazard Classification (GHS Standards)

Based on structural analogs (e.g., Quinoline-8-boronic acid, 4-Methoxyphenylboronic acid) [7, 13, 14], treat this compound with the following precautionary profile:

Hazard CategoryGHS ClassificationSignal WordHazard Statement
Health Skin Irrit. 2 / Eye Irrit.[5][8][10] 2AWARNING Causes skin and serious eye irritation.[8][11][12]
Respiratory STOT SE 3WARNING May cause respiratory irritation.[2][5][8][10]
Environmental Aquatic Acute/ChronicWARNING Toxic to aquatic life with long-lasting effects (Characteristic of quinolines) [6, 11].[11][12]

Pre-Disposal Stabilization & Segregation

Expert Insight: The primary stability risk for boronic acids is oxidative deboronation . Upon contact with strong oxidizers (peroxides, permanganates), the Carbon-Boron (C-B) bond cleaves, releasing boric acid and the corresponding phenol (in this case, 7-methoxyquinolin-4-ol) [1, 3]. This reaction can be exothermic and generates new chemical species with distinct toxicity profiles.

Segregation Rules
  • NO Oxidizers: Never co-mingle with nitric acid, perchloric acid, or hydrogen peroxide waste streams.

  • Separate from Aqueous Bases: While boronic acids are soluble in base (forming boronate anions), long-term storage in high pH aqueous waste can lead to slow hydrolysis or precipitation issues depending on the counter-ions present.

  • Keep Dry: Store solid waste in sealed containers to prevent hydrolysis from atmospheric moisture, which can alter the weight and composition of the waste for manifesting.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Most common scenario for expired reagents or synthesis byproducts.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[1][2][13][5][8][10][14]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(7-Methoxyquinolin-4-yl)boronic acid".[10]

    • Hazards: Check "Toxic" and "Irritant".[10][11][12]

  • Storage: Place the container in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Typically dissolved in solvents like Methanol, DMF, or DMSO.

  • Stream Identification: Identify the primary solvent.

    • Halogenated: (e.g., DCM, Chloroform).

    • Non-Halogenated: (e.g., Methanol, Acetone, DMF).

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent container pressurization.

  • Transfer: Pour into the appropriate solvent waste carboy using a funnel.

  • Log Entry: Immediately log the addition on the carboy's waste log sheet. Record the volume and the approximate concentration of the boronic acid.

Scenario C: Contaminated Sharps & Debris

Syringes, needles, or broken glass contaminated with the compound.

  • Sharps: Place directly into a rigid, puncture-proof Biohazard/Sharps container. Note: Chemical contamination usually does not require a separate "Chemical Sharps" bin unless the chemical is P-listed (acutely toxic), which this is not. Standard sharps disposal (incineration) is sufficient.

  • Grossly Contaminated Solids: Gloves, paper towels, and weigh boats with visible powder should be double-bagged (clear polyethylene bags) and placed in the Solid Hazardous Waste drum.

Visualizations

Diagram 1: Disposal Decision Matrix

This decision tree guides the researcher to the correct waste stream based on the physical state and solvent system.

DisposalDecision Start Waste Generation: (7-Methoxyquinolin-4-yl)boronic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved Sharps Sharps / Glass StateCheck->Sharps Needles/Glass SolidAction Solid Organic Waste Bin (HDPE/Glass Jar) Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck SharpsAction Puncture-Proof Sharps Container Sharps->SharpsAction Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMF, DMSO) SolventCheck->NonHalo HaloAction Halogenated Waste Carboy (Red Tag) Halo->HaloAction NonHaloAction Non-Halogenated Waste Carboy (Clear/Blue Tag) NonHalo->NonHaloAction

Caption: Operational workflow for categorizing (7-Methoxyquinolin-4-yl)boronic acid waste streams.

Diagram 2: Emergency Spill Response Workflow

A logical flow for managing accidental releases in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 50g or highly dispersed?) Spill->Assess Major MAJOR SPILL Evacuate & Call EHS Assess->Major Yes / Unsafe Minor MINOR SPILL Proceed with Cleanup Assess->Minor No / Manageable PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dusty) Minor->PPE TypeCheck Spill Type? PPE->TypeCheck DrySpill Dry Powder TypeCheck->DrySpill WetSpill Liquid/Solution TypeCheck->WetSpill DryAction 1. Cover with wet paper towels (prevent dust) 2. Scoop into bag DrySpill->DryAction WetAction 1. Absorb with vermiculite/pads 2. Scoop into bag WetSpill->WetAction Final Seal, Label as Hazardous Waste, & Clean Area with Soap/Water DryAction->Final WetAction->Final

Caption: Protocol for mitigating spills, emphasizing dust control for solid boronic acids.

Regulatory Compliance & Documentation

US EPA (RCRA) Considerations
  • Waste Code: This specific compound is not P-listed or U-listed. However, due to the quinoline functionality and potential toxicity, it should be managed as Hazardous Waste .

  • Characteristic Waste: If dissolved in ignitable solvents (Flash point < 60°C), code as D001 (Ignitable). If the solution contains toxic metals or other regulated constituents, apply relevant codes.

  • Labeling: All waste containers must be labeled "Hazardous Waste" with the specific chemical name written out in full (no abbreviations or formulas).

European Waste Catalogue (EWC)
  • Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021).[15] Boronic acid with high oxidative stability and utility in biological contexts.[16][9][17] Proceedings of the National Academy of Sciences, 118(10).[16][9][15] Link

  • BenchChem. (2025).[5] Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals. Link

  • Lab Alley. (2025).[2][13][5][8][12] How To Safely Dispose of Boric Acid. Link

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Link

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Link

  • Penta Chemicals.[1][10] (2025).[2][13][5][8][12] Safety Data Sheet: Quinoline. Link

  • CymitQuimica. (2024).[10] Safety Data Sheet: (7-Methoxy-1H-indol-4-yl)boronic acid pinacol ester.[10] Link

  • AICIS. (2015). Quinolines: Human health tier II assessment. Link

  • Santa Cruz Biotechnology.[14] (n.d.). Quinoline Yellow Safety Data Sheet. Link

  • Chemos GmbH. (2019). Safety Data Sheet: Quinoline. Link

  • NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.[1][11] Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenylboronic Acid. Link

  • Fisher Scientific. (2011).[8] Safety Data Sheet: 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester.[8] Link

  • TCI Chemicals. (n.d.). Safety Data Sheet: 2-Methoxyphenylboronic Acid.[14] Link

Sources

Handling

A Researcher's Guide to the Safe Handling of (7-Methoxyquinolin-4-yl)boronic acid

For the innovative researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and log...

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling (7-Methoxyquinolin-4-yl)boronic acid. By moving beyond a simple checklist and understanding the causality behind these safety protocols, you can foster a culture of safety and scientific excellence in your laboratory.

Immediate Safety Protocols: Your First Line of Defense

Before handling (7-Methoxyquinolin-4-yl)boronic acid, a thorough understanding of the potential hazards and the corresponding protective measures is critical.

Based on the hazard profile of similar boronic acid derivatives, (7-Methoxyquinolin-4-yl)boronic acid should be treated as a compound that can cause:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][4][5][6][7]

  • Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation upon contact.[1][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][2][3][4][6]

A multi-layered approach to PPE is non-negotiable to ensure complete protection.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2][9]Protects against accidental splashes and airborne particles, preventing serious eye irritation.[3][7]
Skin Protection Nitrile or neoprene gloves are recommended. A fully fastened lab coat is mandatory to protect against skin contact.[1][2]Prevents direct skin contact, which can cause irritation.[7]
Respiratory Protection All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator for particulates (e.g., N95 or P95) is required.[2][10]Minimizes the risk of inhaling airborne particles, which can lead to respiratory tract irritation.[3][6]
General Laboratory Attire Wear long pants and closed-toe shoes to ensure no skin is exposed.Provides an additional layer of protection against accidental spills.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring the safe use and disposal of (7-Methoxyquinolin-4-yl)boronic acid.

Receiving and Storage

Proper storage is the first step in safe chemical management. Boronic acids are sensitive to moisture and air, which can affect their stability.[11]

  • Upon Receipt: Inspect the container for any damage or leaks.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][11] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][12]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Handling and Use: A Procedural Workflow

All manipulations of (7-Methoxyquinolin-4-yl)boronic acid should be performed within a certified chemical fume hood to control exposure.[1]

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Weighing: To minimize the generation of airborne dust, handle the solid carefully. Use a spatula to transfer the desired amount to a tared weigh boat or container.

  • Dissolving: If the protocol requires a solution, add the solvent to the solid slowly to avoid splashing.

  • Reaction Setup: Transfer the compound or solution to the reaction vessel within the fume hood.

  • Post-Handling: After use, tightly seal the container and return it to its designated storage location. Clean any contaminated surfaces and equipment.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and the laboratory safety officer.

  • Contain: For small spills, use an absorbent material from a chemical spill kit to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the contained material and place it in a labeled, sealable container for hazardous waste.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

(7-Methoxyquinolin-4-yl)boronic acid and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.[1]

  • Container Management: Keep the hazardous waste container sealed when not in use.

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[1][13] Do not dispose of this chemical down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[1]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the necessary procedures, the following workflow diagram outlines the key steps for handling (7-Methoxyquinolin-4-yl)boronic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Verify Fume Hood Operation Prep->FumeHood Gather Assemble Materials FumeHood->Gather Weigh Weigh Compound Gather->Weigh Transfer Transfer to Reaction Weigh->Transfer Clean Clean Work Area Transfer->Clean Waste Dispose of Waste as Hazardous Clean->Waste Store Return Compound to Storage Waste->Store

Caption: Workflow for the safe handling of (7-Methoxyquinolin-4-yl)boronic acid.

By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a safer and more effective research environment. The principles outlined in this guide are designed to be a foundational resource, empowering you to handle (7-Methoxyquinolin-4-yl)boronic acid with the confidence that comes from a deep understanding of safety and scientific integrity.

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. [Link]

  • Lab Alley. (2025, July 15). How to Store Boric Acid. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

  • Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options. [Link]

  • Rubo UK. Hazardous Waste: Waste Acid Treatment & Safe Disposal Services. [Link]

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • U.S. Borax. Borate handling and storage. [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

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